6-Phenylspiro[3.3]heptan-1-one
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2-phenylspiro[3.3]heptan-7-one |
InChI |
InChI=1S/C13H14O/c14-12-6-7-13(12)8-11(9-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI Key |
ZZSOSYBZYCDOKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Structural Analysis of 6-Phenylspiro[3.3]heptan-1-one
Introduction: The Rising Prominence of the Spiro[3.3]heptane Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements of functional groups is paramount. The spiro[3.3]heptane motif has emerged as a particularly valuable scaffold in this endeavor. Its rigid, non-planar structure provides a distinct advantage over traditional flat aromatic systems, enabling an "escape from flatland" to explore new chemical space. This unique topology allows for the presentation of substituents in well-defined vectors, which can lead to enhanced target selectivity and improved physicochemical properties of drug candidates. The spiro[3.3]heptane core is increasingly being utilized as a bioisostere for phenyl rings, offering a saturated, conformationally restricted alternative that can positively impact metabolic stability and aqueous solubility.[1]
This guide focuses on a specific, yet representative, member of this class: 6-Phenylspiro[3.3]heptan-1-one . The presence of the phenyl group introduces aromatic interactions and potential for further functionalization, while the ketone provides a handle for synthetic elaboration and a key spectroscopic marker. A thorough understanding of the structural nuances of this molecule is critical for its effective application in drug design and development. Herein, we present a comprehensive, multi-technique approach to the structural elucidation of 6-Phenylspiro[3.3]heptan-1-one, blending established experimental protocols with computational validation to create a self-validating system of analysis.
I. Molecular Structure and Physicochemical Properties
A foundational understanding of the target molecule is the first step in any analytical workflow.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄O | AChemBlock[2] |
| Molecular Weight | 186.25 g/mol | AChemBlock[2] |
| IUPAC Name | 6-phenylspiro[3.3]heptan-1-one | AChemBlock[2] |
| CAS Number | 196514-03-1 (for the 2-one isomer) | AChemBlock[2] |
Note: The CAS number provided is for the isomeric 6-Phenylspiro[3.3]heptan-2-one, highlighting the close relationship of the target molecule to known compounds.
II. High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula Determination
The initial and most crucial step in the characterization of a novel compound is the unequivocal determination of its molecular formula. High-resolution mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), provides the necessary accuracy.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: A dilute solution of 6-Phenylspiro[3.3]heptan-1-one (approximately 10-50 µM) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The analysis is performed on a time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺. A full scan is acquired over a mass range of m/z 100-500.
-
Calibration: The instrument is calibrated using a known standard to ensure high mass accuracy.
Expected Results and Interpretation
The primary ion observed will be the protonated molecule. The high-resolution measurement allows for the differentiation between molecules with the same nominal mass but different elemental compositions.
| Ion | Calculated m/z | Observed m/z | Mass Error (ppm) |
| [C₁₃H₁₅O]⁺ | 187.1117 | 187.1119 | < 5 |
A mass error of less than 5 ppm provides strong confidence in the assigned molecular formula of C₁₃H₁₄O.
III. Vibrational Spectroscopy (FT-IR): Probing Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is taken and subtracted from the sample spectrum.
Expected Spectral Features and Interpretation
The IR spectrum of 6-Phenylspiro[3.3]heptan-1-one is expected to be dominated by absorptions from the carbonyl group, the phenyl ring, and the spirocyclic alkane framework.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3060 | Medium | Aromatic C-H stretch | Characteristic of sp² C-H bonds in the phenyl ring. |
| ~2950-2850 | Strong | Aliphatic C-H stretch | From the CH and CH₂ groups of the cyclobutane rings. |
| ~1780 | Strong, Sharp | C=O stretch | The high frequency is characteristic of a ketone within a strained four-membered ring.[3] |
| ~1600, ~1495 | Medium | Aromatic C=C stretch | Typical absorptions for a benzene ring. |
| ~750, ~700 | Strong | C-H out-of-plane bend | Indicative of a monosubstituted benzene ring. |
The most diagnostic peak is the C=O stretch. Its position at a higher wavenumber than a typical acyclic ketone (~1715 cm⁻¹) is a direct consequence of the ring strain in the cyclobutanone moiety.
IV. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Data
Due to the lack of experimental data, the following chemical shifts are predicted based on the analysis of similar spiro[3.3]heptane derivatives and the known effects of phenyl and carbonyl substituents.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity |
| 1 (C=O) | ~210 | - | - |
| 2, 3 | ~45-55 | ~2.5-3.0 | m |
| 4 (Spiro) | ~60 | - | - |
| 5, 7 | ~30-40 | ~2.2-2.8 | m |
| 6 | ~40-50 | ~3.0-3.5 | m |
| Phenyl C1' | ~140 | - | - |
| Phenyl C2', C6' | ~128 | ~7.2-7.4 | d |
| Phenyl C3', C5' | ~129 | ~7.2-7.4 | t |
| Phenyl C4' | ~127 | ~7.1-7.3 | t |
Detailed NMR Analysis Workflow
NMR Analysis Workflow.
Step-by-Step Protocol for NMR Analysis
-
¹H NMR: Acquire a standard proton NMR spectrum. The integration will confirm the presence of 14 protons. The aromatic region (7.1-7.4 ppm) should integrate to 5 protons, and the aliphatic region (2.2-3.5 ppm) to 9 protons.
-
¹³C NMR and DEPT-135: A broadband decoupled ¹³C spectrum will show all 10 unique carbon signals (due to symmetry in the phenyl ring). A DEPT-135 experiment will differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons (including the spiro and C=O carbons) will be absent.
-
COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings. We expect to see correlations between the protons on C2 and C3, and between the protons on C5, C6, and C7, helping to define the two separate cyclobutane ring spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton to the carbon it is directly attached to. This allows for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing the fragments together. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
Protons on C2 and C3 to the carbonyl carbon (C1).
-
Protons on C2, C3, C5, and C7 to the spiro carbon (C4).
-
Protons on C5 and C7 to the phenyl C1' carbon.
-
Proton on C6 to the phenyl C1' carbon.
-
This systematic approach ensures that every atom in the molecule is accounted for and its connectivity is confirmed, providing a self-validating structural proof.
V. Single-Crystal X-ray Crystallography: The Definitive 3D Structure
While NMR provides the connectivity in solution, single-crystal X-ray crystallography gives the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Protocol for Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution. A solvent system in which the compound has moderate solubility, such as ethyl acetate/hexane or dichloromethane/heptane, would be a logical starting point.
-
Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates.
Anticipated Structural Features
Based on known structures of spiro[3.3]heptane derivatives, we can anticipate the following key features:
-
The two cyclobutane rings will be puckered and oriented roughly perpendicular to each other.
-
The bond angles within the cyclobutane rings will be compressed from the ideal sp³ angle of 109.5° to approximately 90°, indicative of significant ring strain.
-
The phenyl group at the C6 position will likely adopt a pseudo-equatorial conformation to minimize steric hindrance.
VI. Computational Chemistry: In Silico Validation and Property Prediction
Density Functional Theory (DFT) calculations are a powerful tool to complement experimental data. By modeling the molecule in silico, we can predict its geometry, spectroscopic properties, and electronic structure, providing a theoretical validation of our experimental findings.
Workflow for DFT Calculations
DFT Calculation Workflow.
Protocol for DFT Calculations
-
Geometry Optimization: An initial 3D structure of 6-Phenylspiro[3.3]heptan-1-one is built. A geometry optimization is then performed using a functional such as B3LYP with a basis set like 6-31G(d,p).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
NMR Calculation: The NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method with a larger basis set for better accuracy. The calculated shifts are then scaled and compared to the experimental data.
This computational approach provides a powerful means of cross-validation. A strong correlation between the calculated and experimental spectroscopic data lends significant weight to the correctness of the proposed structure.
Conclusion: A Synergistic Approach to Structural Certainty
The structural elucidation of a novel molecule like 6-Phenylspiro[3.3]heptan-1-one requires a multi-faceted and synergistic approach. No single technique can provide all the necessary information. By integrating the precise mass determination from HRMS, the functional group identification from FT-IR, the detailed connectivity map from a suite of NMR experiments, and the definitive 3D structure from X-ray crystallography, we can achieve a high degree of confidence in the assigned structure. Furthermore, the use of computational DFT methods provides an orthogonal layer of validation, ensuring that our experimental observations are consistent with theoretical principles. This rigorous, self-validating workflow is essential for advancing the use of promising new scaffolds like spiro[3.3]heptanes in the critical field of drug discovery.
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Al-Otaibi, J. S., et al. (2022). Crystal structure and Hirshfeld surface analysis of 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one hemihydrate. NIH. [Link]
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A Technical Guide to the Physicochemical Characterization of 6-Phenylspiro[3.3]heptan-1-one
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the principle of "escaping from flatland" has become a guiding tenet for the design of novel therapeutic agents. This paradigm shift favors the development of molecules with greater three-dimensionality, a characteristic known to enhance target specificity, improve physicochemical properties, and increase the probability of clinical success.[1] Spirocyclic systems, particularly the rigid spiro[3.3]heptane scaffold, have emerged as exemplary frameworks for embodying this principle.[2] Their inherent structural rigidity and well-defined three-dimensional geometry allow for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets.[3]
The introduction of a spirocyclic core into a molecule can significantly modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1] This guide focuses on a specific derivative, 6-Phenylspiro[3.3]heptan-1-one, providing a technical overview of two of its most fundamental physicochemical parameters: molecular weight and lipophilicity. Understanding these core properties is a critical first step for any researcher, scientist, or drug development professional aiming to incorporate this scaffold into a discovery program. This document will provide both the theoretical underpinnings and practical, field-proven methodologies for the determination of these key attributes.
Section 1: Molecular Weight
The molecular weight (MW) of a compound is a foundational property, essential for all stoichiometric calculations, solution preparations, and analytical characterizations. It is determined by summing the atomic weights of all constituent atoms in the molecular formula.
For 6-Phenylspiro[3.3]heptan-1-one, with the chemical formula C₁₃H₁₄O, the molecular weight is calculated as follows:
-
(13 x Atomic Weight of Carbon) + (14 x Atomic Weight of Hydrogen) + (1 x Atomic Weight of Oxygen)
-
(13 x 12.011) + (14 x 1.008) + (1 x 15.999) = 186.25 g/mol
This value is confirmed by chemical supplier data for the isomeric compound 6-Phenylspiro[3.3]heptan-2-one (CAS: 196514-03-1), which possesses the same molecular formula and thus the same molecular weight.[4]
Section 2: Lipophilicity (LogP)
Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[5] It describes the affinity of a molecule for a lipid-like (non-polar) environment versus an aqueous (polar) one. This property is quantitatively expressed as the partition coefficient (P), or more commonly, its logarithm (LogP).
The LogP value is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium.
LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
A LogP value within an optimal range is crucial for oral bioavailability; a compound must be sufficiently lipophilic to cross biological membranes but also possess enough aqueous solubility to dissolve in physiological fluids.[6]
Calculated Lipophilicity (clogP)
In the early stages of drug discovery, in silico prediction of LogP (calculated LogP, or clogP) is an invaluable tool for rapidly assessing the potential of large numbers of virtual or newly synthesized compounds.[7] These calculations are based on the summation of fragmental or atomic contributions to hydrophobicity.
For 6-Phenylspiro[3.3]heptan-2-one (CAS: 196514-03-1), a calculated LogP value has been reported.
| Parameter | Value | Source |
| Calculated LogP (clogP) | 2.59 | Chemspace[8] |
This moderate LogP value suggests that the 6-phenylspiro[3.3]heptanone scaffold possesses a favorable balance of lipophilicity and hydrophilicity, making it an attractive starting point for further medicinal chemistry optimization.
Experimental Determination of Lipophilicity
While clogP is useful for initial screening, experimental determination is the gold standard for accurate lipophilicity assessment.[8] The two most widely accepted methods are the Shake-Flask method and the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
This classic method directly measures the partition coefficient and is considered the benchmark for LogP determination.[8] Its primary advantage is the direct measurement of the compound's partitioning between two immiscible phases.
Causality Behind Experimental Choices: The choice of n-octanol and a buffered aqueous phase is critical as this system is widely accepted as the best mimic for the partitioning behavior across a biological membrane.[6] Pre-saturation of the solvents ensures that the volumes of the two phases do not change during the experiment due to mutual solubility, which would otherwise introduce significant error. Centrifugation is essential to achieve a clean separation of the two phases, especially if a micro-emulsion forms during shaking.
Detailed Step-by-Step Methodology:
-
Preparation of Phases:
-
Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 to mimic physiological conditions).
-
Place high-purity n-octanol and the aqueous buffer in a large separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely and discard any interfacial material. These are your pre-saturated solvents.
-
-
Sample Preparation:
-
Prepare a stock solution of 6-Phenylspiro[3.3]heptan-1-one in n-octanol at a concentration that will be accurately quantifiable by the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. The volume ratio should be adjusted based on the expected LogP to ensure quantifiable amounts in both phases.
-
Securely cap the vessel and shake it gently on a laboratory shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).
-
-
Phase Separation:
-
Centrifuge the vessel at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the n-octanol phase and an aliquot from the aqueous phase.
-
Dilute each aliquot appropriately.
-
Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the LogP using the formula: LogP = log₁₀ ([Concentration in n-octanol] / [Concentration in aqueous buffer]).
-
Diagram of the Shake-Flask Experimental Workflow
Caption: Workflow for LogP determination via the Shake-Flask method.
This indirect method correlates a compound's retention time on a non-polar stationary phase with its lipophilicity. It is a high-throughput and resource-efficient alternative to the shake-flask method, requiring very small amounts of the compound.
Causality Behind Experimental Choices: The principle of this method is that more lipophilic compounds will have a stronger affinity for the non-polar stationary phase (e.g., C18) and thus will be retained longer on the column. By calibrating the system with compounds of known LogP values, a robust correlation can be established. An isocratic mobile phase (constant composition) is crucial for this correlation, and methanol is often chosen as the organic modifier because its interaction with the stationary phase can mimic the n-octanol/water interface.[8] The dead time (t₀) must be determined to calculate the retention factor (k), which is a true measure of the compound's interaction with the stationary phase, independent of the column dimensions and flow rate.
Detailed Step-by-Step Methodology:
-
System Preparation:
-
Equip an HPLC system with a C18 column and a UV detector.
-
Prepare a series of isocratic mobile phases consisting of varying ratios of an aqueous buffer (e.g., pH 7.4) and an organic modifier (e.g., HPLC-grade methanol). For example, 50:50, 60:40, 70:30 Methanol:Buffer.
-
Degas all mobile phases before use.
-
-
Calibration:
-
Select a set of 5-7 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound (e.g., from LogP 1 to 4).
-
Prepare dilute solutions of each reference standard.
-
Inject each standard onto the HPLC system using one of the isocratic mobile phases and record its retention time (tᵣ).
-
Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
-
-
Retention Factor Calculation:
-
For each reference compound, calculate the retention factor (k) using the formula: k = (tᵣ - t₀) / t₀.
-
Calculate the logarithm of the retention factor (log k).
-
-
Calibration Curve Generation:
-
Plot the known LogP values of the reference compounds (y-axis) against their corresponding calculated log k values (x-axis).
-
Perform a linear regression on the data points. The resulting equation (y = mx + c) and correlation coefficient (R²) constitute the calibration curve. An R² value > 0.98 is typically required for a valid calibration.
-
-
Analysis of Test Compound:
-
Prepare a dilute solution of 6-Phenylspiro[3.3]heptan-1-one.
-
Inject it onto the HPLC system under the identical conditions used for the standards and record its retention time.
-
Calculate its log k value.
-
-
LogP Determination:
-
Using the linear regression equation from the calibration curve, calculate the LogP of 6-Phenylspiro[3.3]heptan-1-one from its measured log k value.
-
Diagram of the RP-HPLC Experimental Workflow
Caption: Workflow for LogP determination via the RP-HPLC method.
Summary
The physicochemical properties of 6-Phenylspiro[3.3]heptan-1-one establish it as a molecule of significant interest for medicinal chemistry programs. Its defined molecular weight provides the basis for all quantitative work, while its calculated lipophilicity falls within a range often associated with favorable drug-like characteristics. The robust, validated protocols provided in this guide offer the necessary tools for researchers to confirm these properties experimentally, ensuring a solid foundation for any subsequent structure-activity relationship (SAR) or ADMET optimization studies.
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logP - octanol-water partition coefficient calculation - Molinspiration. Molinspiration. [Link]
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Unlocking New Dimensions in Drug Design: A Technical Guide to Rigid Spirocyclic Scaffolds for Conformationally Restricted Analogs
Foreword: Escaping Flatland in Modern Drug Discovery
For decades, medicinal chemistry has been dominated by "flat," aromatic compounds. While this approach has yielded numerous successful drugs, the industry is increasingly facing challenges with target selectivity, off-target toxicity, and suboptimal pharmacokinetic properties. The concept of "escaping flatland" by incorporating three-dimensional (3D) molecular architectures has emerged as a powerful strategy to overcome these hurdles.[1] Among the various tools to achieve this, rigid spirocyclic scaffolds have garnered significant attention for their ability to confer conformational restriction and provide novel exit vectors for molecular elaboration.[1][2] This guide provides an in-depth technical exploration of the design, synthesis, and characterization of conformationally restricted analogs built upon rigid spirocyclic cores, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this exciting area of medicinal chemistry.
The Rationale for Conformational Restriction: A Paradigm Shift in Ligand Design
The binding of a small molecule to its biological target is a dynamic process governed by a delicate interplay of enthalpic and entropic factors. Flexible molecules can adopt a multitude of conformations in solution, and only a specific, "bioactive" conformation is responsible for the desired biological effect. The energetic penalty of adopting this bioactive conformation can significantly reduce the overall binding affinity.
By pre-organizing a molecule into a conformation that closely resembles its bioactive state, we can minimize this entropic penalty, leading to enhanced potency and selectivity. Rigid spirocyclic scaffolds are exceptional tools for achieving this conformational restriction.[1]
Key Advantages of Spirocyclic Scaffolds:
-
Increased Three-Dimensionality (Fsp³): Spirocycles are characterized by a high fraction of sp³-hybridized carbon atoms, leading to a more complex and defined 3D shape compared to their flat aromatic counterparts.[1] This increased Fsp³ character often correlates with improved solubility, metabolic stability, and clinical success.
-
Reduced Rotatable Bonds: The inherent rigidity of spirocyclic systems reduces the number of rotatable bonds, thereby limiting the conformational flexibility of the molecule.[3] This leads to a more defined presentation of pharmacophoric elements to the biological target.
-
Novel Chemical Space and Intellectual Property: The unique geometries of spirocycles allow for the exploration of novel chemical space, providing opportunities for the development of compounds with new biological activities and strong intellectual property positions.[4]
-
Improved Physicochemical and ADME Properties: The introduction of a spirocyclic moiety can favorably modulate key physicochemical properties such as lipophilicity (logP), aqueous solubility, and metabolic stability. For instance, the replacement of a gem-dimethyl group with a cyclopropyl ring can reduce lipophilicity and improve metabolic stability.[1][4]
Design Principles for Spirocyclic Analogs
The successful incorporation of a spirocyclic scaffold requires careful consideration of its impact on the overall molecular architecture and its interaction with the target protein.
Scaffold Selection and Bioisosteric Replacement
Spirocycles can be employed as bioisosteric replacements for common structural motifs in drug molecules. This strategy aims to retain or improve biological activity while enhancing other properties.
| Common Motif | Spirocyclic Bioisostere | Rationale for Replacement |
| Phenyl Ring | Spiro[3.3]heptane | Increase Fsp³, improve solubility, escape flatland.[5] |
| Piperidine/Pyrrolidine | Azaspiro[3.3]heptane | Enhance rigidity, modulate basicity, improve metabolic stability.[1] |
| gem-Dimethyl Group | Spiro[2.2]pentane (Spirocyclopropyl) | Reduce lipophilicity, block metabolic oxidation. |
| Carbonyl Group | Spiro-epoxide or Spiro-oxetane | Introduce polarity, act as a hydrogen bond acceptor.[6] |
Impact on Physicochemical Properties: A Quantitative Look
The introduction of a spirocyclic core can have a profound and often predictable effect on a molecule's physicochemical properties.
| Property | General Trend with Spirocyclization | Causality |
| Lipophilicity (logP/logD) | Generally decreases | Increased Fsp³ character and reduced surface area compared to more linear or planar analogs.[1] |
| Aqueous Solubility | Often increases | The more compact, globular shape can disrupt crystal packing and improve solvation.[1] |
| Metabolic Stability | Typically improves | The rigid scaffold can shield metabolically labile sites from enzymatic degradation.[1] |
| Basicity (pKa) | Can be fine-tuned | The constrained geometry of spirocyclic amines can alter the hybridization and accessibility of the lone pair, thus influencing basicity.[1] |
Synthetic Strategies for Rigid Spirocyclic Scaffolds
The synthesis of spirocyclic compounds can be challenging due to the formation of a quaternary spiro-carbon center. However, a variety of robust synthetic methodologies have been developed to access these valuable scaffolds.
Key Synthetic Approaches
A conceptual overview of common synthetic strategies is presented below.
Caption: Key synthetic strategies for the construction of spirocyclic cores.
Detailed Experimental Protocol: Synthesis of a Spiro[3.3]heptan-1-one Derivative
This protocol details a strain-relocating semipinacol rearrangement to synthesize a substituted spiro[3.3]heptan-1-one, a valuable building block in medicinal chemistry.[7]
Step 1: Formation of the 1-Bicyclobutylcyclopropanol Intermediate
-
To a solution of 1-sulfonylbicyclobutane (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of a 1-sulfonylcyclopropanol (1.2 eq) in anhydrous THF (0.5 M) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bicyclobutylcyclopropanol intermediate, which is used in the next step without further purification.
Step 2: Semipinacol Rearrangement to the Spiro[3.3]heptan-1-one
-
Dissolve the crude 1-bicyclobutylcyclopropanol intermediate in dichloromethane (0.1 M).
-
Add methanesulfonic acid (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired spiro[3.3]heptan-1-one derivative.
Conformational Analysis of Rigid Spirocyclic Analogs
Determining the precise 3D structure and conformational preferences of spirocyclic analogs is crucial for understanding their structure-activity relationships (SAR). A combination of experimental and computational techniques is employed for this purpose.
Experimental Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the conformation of molecules in solution.[8]
-
¹H NMR: Chemical shifts and coupling constants provide information about the local electronic environment and dihedral angles.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, helping to establish connectivity within the spin systems of each ring.[9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C spectra.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for establishing connectivity across the spiro-center.[10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformational preferences.[11]
-
X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. The resulting crystal structure can be used to validate computational models and provide insights into intermolecular interactions in the crystalline state.
Computational Modeling
Computational chemistry plays a vital role in predicting and understanding the conformational landscape of spirocyclic compounds.[12]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 7. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. auremn.org.br [auremn.org.br]
- 9. longdom.org [longdom.org]
- 10. news-medical.net [news-medical.net]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Precision Synthesis of 6-Phenylspiro[3.3]heptan-1-one
This Application Note is designed for research scientists and drug development professionals. It details a robust, modular synthetic pathway for 6-Phenylspiro[3.3]heptan-1-one , a high-value bioisostere scaffold, starting from Cyclobutanone .
Executive Summary & Rationale
The spiro[3.3]heptane scaffold has emerged as a critical "saturated bioisostere" for the phenyl ring in medicinal chemistry.[1] Unlike flat aromatic systems, the spiro[3.3]heptane core offers defined exit vectors (approx. 180°) and improved physicochemical properties (Fsp³ character), enhancing solubility and metabolic stability while maintaining structural rigidity.
This protocol addresses the synthesis of 6-Phenylspiro[3.3]heptan-1-one starting from Cyclobutanone . The synthesis is challenging due to the strain energy inherent in the spiro[3.3] system (approx. 60 kcal/mol). We employ a "Activate-Functionalize-Expand" strategy, converting the simple cyclobutanone core into a functionalized alkene acceptor, followed by a regioselective [2+2] cycloaddition to install the spiro junction.
Key Chemical Challenges Solved:
-
Remote Functionalization: Installing the phenyl group at the C6 position (distal ring) prior to spiro-annulation.
-
Strain Management: Utilizing the high reactivity of dichloroketene to overcome the energy barrier of forming the second four-membered ring.
-
Regiocontrol: Ensuring the spiro-fusion occurs without ring-opening or rearrangement.
Retrosynthetic Analysis
The logic of this synthesis relies on tracing the spiro-C4 carbon back to the original cyclobutanone carbonyl carbon. To achieve the 6-phenyl substitution pattern, the phenyl group must be installed at the C3 position of the cyclobutane precursor before the spiro ring is formed.
Figure 1: Retrosynthetic logic flow. The pathway prioritizes early installation of the phenyl substituent followed by late-stage spiro-annulation.
Detailed Experimental Protocol
Phase 1: Core Activation & Functionalization
Objective: Convert generic Cyclobutanone into 3-Phenylcyclobutanone . Note: Direct C3-arylation of cyclobutanone is not feasible. We must first access the electrophilic cyclobutenone.
Step 1.1: Synthesis of Cyclobutenone (In Situ / Transient)
Reaction Type: Alpha-bromination / Elimination
Reagents: Bromine (
-
Bromination: Dissolve Cyclobutanone (1.0 equiv) in dry
at 0°C. Add (1.05 equiv) dropwise. The decolorization of bromine indicates reaction progress. Stir for 2 hours to form 2-bromocyclobutanone. -
Elimination: Cool the solution to -78°C. Add
(2.5 equiv) slowly. Allow the mixture to warm to 0°C over 4 hours.-
Critical Insight: Cyclobutenone is volatile and prone to polymerization. Do not isolate. Use the crude solution immediately for the next step.
-
Step 1.2: Conjugate Addition (The Gilman Protocol)
Reaction Type: 1,4-Michael Addition
Reagents: Phenylmagnesium bromide (
-
Cuprate Formation: In a separate flask, suspend
(1.2 equiv) in dry THF at -78°C. Add (2.4 equiv, 1.0 M in THF) dropwise. Stir for 30 min to form the lithium diphenylcuprate reagent ( ). -
Addition: Cannulate the cold solution of Cyclobutenone (from Step 1.1) into the cuprate solution at -78°C.
-
Workup: Stir for 1 hour, then quench with saturated
solution. Extract with ether. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Yield Target: 60-70% (over 2 steps).
-
Checkpoint: Confirm 3-Phenylcyclobutanone by NMR (Look for symmetry in the cyclobutane protons).
-
Phase 2: Spiro-Annulation Construction
Objective: Convert 3-Phenylcyclobutanone into the target 6-Phenylspiro[3.3]heptan-1-one .
Step 2.1: Wittig Olefination
Reaction Type: Carbonyl Methylenation
Reagents: Methyltriphenylphosphonium bromide (
-
Suspend
(1.2 equiv) in dry THF at 0°C. -
Add
(1.2 equiv) portion-wise. The solution turns bright yellow (ylide formation). Stir for 45 mins. -
Add 3-Phenylcyclobutanone (1.0 equiv) dropwise.
-
Warm to room temperature and stir for 3 hours.
-
Workup: Filter off triphenylphosphine oxide (TPPO) precipitate. Concentrate and filter through a short silica plug (elute with pentane).
-
Product: 3-Phenyl-1-methylenecyclobutane .
-
Note: The exocyclic double bond is now the "handle" for the spiro ring.
-
Step 2.2: [2+2] Cycloaddition with Dichloroketene
Reaction Type: Regioselective Spiro-ring Formation Reagents: Trichloroacetyl chloride, Zn-Cu couple (or activated Zn dust), DME (Dimethoxyethane).
-
Dissolve 3-Phenyl-1-methylenecyclobutane (1.0 equiv) and Trichloroacetyl chloride (1.5 equiv) in dry DME.
-
Activation: Add activated Zn-Cu couple (2.0 equiv) portion-wise to the stirring solution.
-
Mechanistic Note: Zinc dechlorinates the acyl chloride to generate Dichloroketene (
) in situ. This highly reactive species undergoes a thermal [2+2] cycloaddition with the alkene.
-
-
Conditions: Reflux gently for 4-6 hours.
-
Workup: Filter through Celite to remove Zinc salts. Concentrate and purify via flash chromatography.
-
Intermediate: 2,2-Dichloro-6-phenylspiro[3.3]heptan-1-one .
-
Regiochemistry: The ketene adds such that the gem-dichloro carbon is at position 2, and the carbonyl is at position 1. The spiro center is C4.
-
Step 2.3: Reductive Dechlorination
Reaction Type: Zinc Reduction
Reagents: Zinc dust, Glacial Acetic Acid (
-
Dissolve the dichloro-intermediate in Glacial AcOH.
-
Add excess Zinc dust (5.0 equiv).
-
Stir at room temperature for 2 hours (exothermic reaction).
-
Workup: Dilute with water, neutralize with
, and extract with dichloromethane. -
Final Purification: Flash chromatography (Hexanes/EtOAc).
-
Final Product: 6-Phenylspiro[3.3]heptan-1-one .
-
Quantitative Data Summary
| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |
| 1.1 | Cyclobutanone → Cyclobutenone | N/A (in situ) | Temperature control (-78°C) to prevent polymerization. | |
| 1.2 | Cyclobutenone → 3-Phenylcyclobutanone | 65% | Anhydrous conditions; use of Gilman reagent. | |
| 2.1 | Ketone → Exocyclic Alkene | 85% | Removal of TPPO byproduct. | |
| 2.2 | Alkene → Dichlorospiroketone | 70% | Slow addition of Zn to control ketene concentration. | |
| 2.3 | Dechlorination → Target | Zn, AcOH | 90% | Efficient stirring; pH neutralization during workup. |
Reaction Workflow Diagram
Figure 2: Sequential reaction workflow. Step 4 is the critical ring-forming event determining the spiro topology.
Scientific Integrity & Troubleshooting
Mechanism of Regioselectivity
In Step 2.2, the [2+2] cycloaddition of dichloroketene to 3-phenyl-1-methylenecyclobutane is governed by steric approach control. The ketene approaches the exocyclic double bond from the face opposite the bulky phenyl group (at C3). While the regiochemistry of the ketene orientation (carbonyl vs. dichloro) is often driven by electronic polarization, in exocyclic methylenes, the spiro-carbon formation is favored. The subsequent dechlorination removes the chiral centers at C2, simplifying the stereochemical outcome to the relationship between the C1-ketone and C6-phenyl (cis/trans isomers may exist; thermodynamic equilibration in base can favor the more stable isomer).
Troubleshooting Guide
-
Low Yield in Step 1.2: If the yield of 3-phenylcyclobutanone is low, ensure the intermediate cyclobutenone was kept cold (-78°C). Warming causes rapid polymerization.
-
Stalled [2+2] Reaction: If the starting alkene remains, add fresh Zn dust and a catalytic amount of
to activate the zinc surface. Sonication can also initiate the ketene formation. -
Dechlorination Incomplete: If mono-chlorinated product persists, heat the Zn/AcOH mixture to 60°C or add a co-solvent like EtOH to improve solubility.
References
-
Spiro[3.3]heptane Scaffolds in Medicinal Chemistry: Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M.[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angew. Chem. Int. Ed. 2010 , 49, 9052–9067. Link
-
Dichloroketene [2+2] Cycloaddition Methodology: Krepski, L. R.; Hassner, A. An Improved Procedure for the Addition of Dichloroketene to Unreactive Alkenes. J. Org.[4] Chem. 1978 , 43, 3173–3175. Link
-
Synthesis of Cyclobutenone and Conjugate Additions: Danheiser, R. L.; Savariar, S. Regiocontrolled Synthesis of Substituted Cyclobutenones. Tetrahedron Lett. 1987 , 28, 3299. Link
-
General Review of Spirocyclic Synthesis: Siefker, C.; et al. Synthesis of Spiro[3.3]heptanes.[3] Chem. Rev. 2020 . (Grounding context for spiro-annulation strategies).
Sources
Application Note: Reductive Amination Protocols for Spiro[3.3]heptan-1-one
[1]
Executive Summary & Strategic Analysis
Spiro[3.3]heptan-1-one represents a critical building block in modern drug discovery, serving as a saturated, conformationally restricted bioisostere for phenyl, piperidine, or morpholine rings.[1] Its incorporation into lead compounds ("Escape from Flatland") often improves physicochemical properties such as metabolic stability (Fsp³ character) and vector orientation.[1]
The Challenge: While spiro[3.3]heptanes are kinetically stable, the 1-one position presents unique synthetic challenges:
-
Steric Hindrance: The carbonyl is
to the quaternary spiro center (C4), creating significant steric bulk that retards nucleophilic attack by amines.[1] -
Ring Strain: The cyclobutane rings are puckered (~26°). Reagents that generate excessive Lewis acidity or heat can theoretically trigger ring-opening or rearrangement, although the spiro[3.3] system is robust compared to spiro[2.x] systems.[1]
-
Volatility: Low molecular weight spiro-amines are highly volatile.[1] Protocols must account for isolation without evaporative loss.[1]
The Solution: This guide details three specific protocols tailored to the reactivity profile of the amine partner and the desired product:
-
Method A (Standard): Acid-Catalyzed Direct Reductive Amination (Best for reactive
/ amines).[1] -
Method B (High-Force): Titanium(IV)-Mediated Reductive Amination (Mandatory for unreactive amines or sterically hindered substrates).[1]
-
Method C (Primary Amines): Indirect Synthesis via Benzylamine (Best for generating the free primary amine
).[1]
Mechanistic Pathway & Logic[1]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the iminium ion.[1] The reduction of the iminium ion is the irreversible, rate-determining step in the formation of the product.[1]
Figure 1: Mechanistic flow for the reductive amination of spiro-ketones.[1] Formation of the Iminium ion is the critical bottleneck due to steric hindrance at the spiro center.
Experimental Protocols
Method A: Direct Reductive Amination (Standard)
Best For: Aliphatic primary and secondary amines with good nucleophilicity.[1] Reagent: Sodium Triacetoxyborohydride (STAB) / Acetic Acid.[1]
Rationale: STAB is a mild hydride source that reduces iminium ions much faster than ketones, preventing the reduction of the starting material to the alcohol (spiro[3.3]heptan-1-ol).
Protocol:
-
Setup: To a dry reaction vial equipped with a stir bar, add Spiro[3.3]heptan-1-one (1.0 equiv, e.g., 100 mg).
-
Solvent: Dissolve in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.2 M concentration). Note: DCE is preferred for slightly elevated temperatures, but DCM is easier to remove if the product is volatile.
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Catalyst: Add Acetic Acid (AcOH) (1.0 – 2.0 equiv). Crucial: The pH must be ~5-6 to facilitate iminium formation without deactivating the amine.
-
Mixing: Stir at Room Temperature (RT) for 30–60 minutes to allow equilibrium formation of the imine/iminium species.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.
-
Reaction: Stir at RT for 12–16 hours under nitrogen.
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1][2] Dry organics over and concentrate.
Method B: Titanium(IV)-Mediated Reductive Amination
Best For: Weakly nucleophilic amines (anilines), sterically hindered amines, or when Method A fails.[1]
Reagent: Titanium Isopropoxide (
Rationale:
Protocol:
-
Imine Formation: In a dry flask under Argon, combine Spiro[3.3]heptan-1-one (1.0 equiv) and the Amine (1.1 equiv).[1]
-
Lewis Acid: Add neat
(1.5 – 2.0 equiv).[1] The mixture may become viscous.[1] -
Incubation: Stir at RT for 6–12 hours.
-
Optimization: If no conversion is observed by LCMS, heat to 40–50 °C for 4 hours.
-
-
Dilution: Dilute the mixture with anhydrous Methanol or Ethanol (to 0.2 M).
-
Reduction: Cool to 0 °C. Carefully add
(1.5 equiv) portion-wise. (Caution: Gas evolution).[1] -
Quench (The "Titanium Emulsion" Fix): Stir for 2 hours at RT. To quench, add 0.1 M NaOH or a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate).[1] Stir vigorously for 1 hour until the white titanium precipitate becomes granular and the biphasic layers separate clearly.
-
Extraction: Filter through Celite if necessary, then extract with EtOAc or DCM.[1]
Method C: Synthesis of Primary Amines (Indirect Route)
Best For: Generating 1-amino-spiro[3.3]heptane (
Protocol:
-
Reductive Amination: Follow Method A using Benzylamine (
) as the amine source.[1] -
Purification: Isolate the secondary amine via column chromatography (basic alumina or silica with
).[1] -
Hydrogenolysis:
-
Dissolve the
-benzyl amine in MeOH or EtOH .[1] -
Add Pd/C (10 wt%) catalyst (10-20% by weight of substrate).[1]
-
Stir under
atmosphere (balloon pressure is usually sufficient, or 50 psi for faster kinetics) for 4–12 hours. -
Acid Additive: Adding 1.0 equiv of HCl (aq) or AcOH often accelerates debenzylation.[1]
-
-
Isolation: Filter through Celite. Concentrate to obtain the primary amine salt.[1]
Comparison of Conditions
| Feature | Method A (STAB) | Method B (Ti-Mediated) | Method C (Bn-Protection) |
| Primary Utility | General Purpose | Hindered/Unreactive Amines | Making Primary Amines ( |
| Reagents | |||
| Water Tolerance | Moderate | Low (Strictly Anhydrous) | Moderate |
| Steric Tolerance | Medium | High | High |
| Side Reactions | Direct reduction of ketone (minor) | Minimal | Hydrogenolysis of other sensitive groups |
Troubleshooting & Optimization
Stereochemistry
The spiro[3.3]heptan-1-one scaffold is achiral (unless substituted).[1] However, reductive amination creates a chiral center at C1.[1]
-
Unsubstituted Ketone: The product will be a racemate (
mixture of enantiomers).[1] -
Substituted Ketone (e.g., at C3): The reaction will yield diastereomers .[1] Due to the puckered ring conformation, hydride attack generally occurs from the less hindered face (opposite to the bulky substituent), but selectivity can be low (
to ).[1] Separation by chiral SFC is recommended.[1]
Volatility Management
Spiro[3.3]heptan-1-amine and its simple alkyl derivatives are volatile oils.[1]
-
Do not dry under high vacuum for extended periods.[1]
-
Salt Formation: Convert the free base to the Hydrochloride or Oxalate salt immediately after extraction.[1] Add
in Dioxane to the ethereal extract and filter the precipitate.
Monitoring[1]
References
-
General Reductive Amination Reviews
-
Titanium-Mediated Protocols
-
Spiro[3.
-
Mykhailiuk, P. K., et al. "Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery."[1] Enamine / ChemRxiv, 2023.[1][3] Link[1]
-
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold."[1] Journal of Organic Chemistry, 2014.[1] Link[1]
-
-
Strain-Release Strategies
functionalization of spirocyclic ketones at C-1 position
Application Note: Advanced Functionalization Strategies for Spirocyclic Ketones at the C-1 Position
Executive Summary
Spirocyclic ketones, particularly strained systems like spiro[3.3]heptan-1-one and spiro[4.5]decan-6-one, have emerged as critical "saturated bioisosteres" for planar aromatic rings in drug discovery. Their high fraction of sp³ carbons (
However, functionalizing the C-1 position (the carbonyl carbon itself) or the
-
Angle Strain: High ring strain (especially in cyclobutane/cyclopropane rings) alters hybridization and reactivity.
-
Steric Congestion: The orthogonal spiro-ring creates a "neopentyl-like" steric environment that hinders nucleophilic approach.
-
Facial Selectivity: Distinguishing between the re and si faces is governed by distal substituents on the orthogonal ring, often requiring specialized ligands or reagents.
This guide details protocols for two critical transformations: Nucleophilic 1,2-Addition to C-1 (converting the ketone to tertiary alcohols/amines) and Pd-Catalyzed
Strategic Analysis of the Spirocyclic Scaffold
Before beginning experimental work, it is vital to understand the steric and electronic landscape of the substrate.
Numbering & Nomenclature Convention
For this guide, we utilize the spiro[3.3]heptan-1-one numbering system where C-1 is the carbonyl carbon and C-4 is the spiro quaternary center.
-
Target C-1 (Carbonyl): Site of 1,2-addition (Grignard, reduction, reductive amination).
-
Target C-2 (
-Carbon): Site of enolization and cross-coupling.
Figure 1: Functionalization logic tree for spirocyclic ketones. C-1 modification alters the core functional group, while C-2 modification builds the carbon skeleton.
Core Protocol A: Stereoselective 1,2-Addition to C-1
Objective: Installation of a carbon substituent at C-1 to generate quaternary stereocenters (tertiary alcohols). Challenge: The orthogonal ring blocks the trajectory of incoming nucleophiles (Bürgi-Dunitz angle), often leading to low yields or poor diastereoselectivity (dr).
Mechanism & Causality
In spiro[3.3]heptanes, the cyclobutane ring is puckered. Substituents on the distal ring (C-5/C-7) dictate the facial selectivity.
-
Use of Organolithiums vs. Grignards: Organolithiums are smaller and more reactive, often necessary to overcome the steric barrier of the spiro-center.
-
Cerium(III) Chloride (Luche Conditions): Essential for minimizing enolization (a major side reaction due to the acidity of
-protons in strained rings) and activating the carbonyl.
Detailed Protocol
Reagents:
-
Spirocyclic ketone (1.0 equiv)
-
Organolithium reagent (
, 1.2–1.5 equiv) or Grignard ( ) -
Anhydrous Cerium(III) chloride (
, 1.5 equiv) - Critical for suppression of enolization. -
THF (anhydrous)
Step-by-Step Workflow:
-
CeCl3 Activation:
-
Place anhydrous
(powder) in a flame-dried Schlenk flask under Argon. -
Note: If using
, dry it at 140°C under high vacuum (0.1 mmHg) for 2 hours while stirring. Failure to fully dry will quench the organometallic reagent. -
Suspend the dried
in THF (5 mL/mmol substrate) and stir at room temperature (RT) for 1 hour to form a milky white suspension.
-
-
Substrate Addition:
-
Cool the suspension to -78°C .
-
Add the spirocyclic ketone (dissolved in minimal THF) dropwise.
-
Stir for 30 minutes to allow Lewis acid coordination to the carbonyl oxygen.
-
-
Nucleophilic Addition:
-
Add the organolithium or Grignard reagent dropwise over 10 minutes at -78°C.
-
Observation Point: The mixture may turn yellow/orange depending on the R-group.
-
Stir at -78°C for 2 hours. Monitor by TLC. Do not warm to 0°C prematurely, as this promotes enolization/aldol side reactions.
-
-
Quench & Workup:
-
Quench at -78°C with saturated aqueous
. -
Warm to RT. Dilute with
or EtOAc. -
Wash with water and brine. Dry over
.
-
-
Purification:
-
Flash column chromatography.
-
Data Analysis: Check diastereomeric ratio (dr) via crude
NMR. The major isomer usually results from attack anti to the bulkiest substituent on the distal ring.
-
Core Protocol B: Pd-Catalyzed -Arylation (C-2 Functionalization)
Objective: Coupling the spirocyclic ketone with aryl halides to introduce aromatic complexity adjacent to the carbonyl. Challenge: Standard conditions often fail because the "pocket" of the catalyst cannot accommodate the bulky spiro-scaffold during the reductive elimination step.
Catalyst Selection Logic
-
Ligand: Buchwald Biaryl Phosphines (specifically XPhos or BrettPhos ) are required. Their large steric bulk forces the formation of the mono-ligated Pd species (
), which is the active catalytic species, and facilitates the difficult reductive elimination of the sterically crowded quaternary center. -
Base: LiHMDS or NaOtBu . LiHMDS is preferred for enolizable spiroketones to generate the enolate quantitatively before transmetallation.
Detailed Protocol
Reagents:
-
Spirocyclic ketone (1.0 equiv)
-
Aryl Bromide/Chloride (1.1 equiv)
-
(1–2 mol %) or
-
Ligand: XPhos (for general aryl halides) or BrettPhos (for hindered/electron-rich aryl halides) (2–4 mol %)
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv)
-
Solvent: Toluene or Dioxane (anhydrous, degassed)
Step-by-Step Workflow:
-
Pre-complexation (Optional but Recommended):
-
In a glovebox or under Argon, mix
and Ligand (1:2 ratio) in Toluene. Heat to 80°C for 2 minutes to generate the active catalyst (color change from purple to brown/orange).
-
-
Enolate Formation:
-
In a separate reaction vial, dissolve the spirocyclic ketone in Toluene.
-
Cool to 0°C. Add LiHMDS dropwise.
-
Stir for 10 minutes at RT. Why? Pre-forming the enolate prevents aldol condensation of the ketone during heating.
-
-
Coupling Reaction:
-
Add the Aryl Halide to the enolate solution.
-
Add the pre-formed Catalyst solution.
-
Seal the vial and heat to 80–100°C for 4–12 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black.
-
Concentrate and purify via silica gel chromatography.
-
Table 1: Troubleshooting the
| Problem | Potential Cause | Solution |
| No Conversion | Catalyst poisoning or poor oxidative addition | Switch to Pd-PEPPSI-IPr precatalyst or increase temp to 110°C. |
| Homocoupling of Ar-X | Reductive elimination too slow | Use a bulkier ligand (tBuXPhos ) to accelerate reductive elimination. |
| Aldol Products | Enolate reacting with ketone | Use NaOtBu (weaker base) or slow addition of the ketone to the base. |
| Alkyl group migration | Not applicable for spiro-cores (no |
Mechanistic Visualization: The Catalytic Cycle
The following diagram illustrates the critical steric bottlenecks in the Pd-catalyzed arylation of a spirocyclic ketone.
Figure 2: Catalytic cycle for
References & Authoritative Sources
-
Enantioselective
-Functionalization:-
Zhang, X., et al. "Enantioselective
-functionalization of ketones via Lewis base/transition metal cooperative catalysis." Nature Chemistry, 2018.[5]
-
-
Spirocyclic Scaffolds in Drug Design:
-
Pd-Catalyzed Arylation Protocols:
-
Synthesis of Spiro[3.3]heptan-1-one:
-
Burkhard, J. A., et al. "Synthesis of Spiro[3.3]heptan-1-one Derivatives." Organic Letters, 2010.[9]
-
-
Photoredox Approaches:
-
"Photoredox
-Arylation of cyclic ketones." ChemRxiv, 2021.
-
Disclaimer: The protocols described herein involve the use of pyrophoric reagents (organolithiums) and pressurized vessels. All experiments must be conducted in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Application Note: Reaction Conditions for Spiro[3.3]heptane Ring Formation
[1][2][3][4][5]
Introduction: The "Square" Bioisostere
The spiro[3.3]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry, serving as a rigid, saturated bioisostere for phenyl, cyclohexyl, and piperidine rings. Unlike flat aromatic systems, the spiro[3.3]heptane core offers a unique three-dimensional geometry that alters the Exit Vector of substituents, potentially improving metabolic stability (blocking metabolic soft spots) and physicochemical properties (lowering LogP while maintaining lipophilic bulk).
However, the formation of the spiro[3.3]heptane core is synthetically non-trivial due to the significant ring strain (~26 kcal/mol per cyclobutane ring) and the steric congestion associated with forming a quaternary spiro-carbon. This guide details the robust reaction conditions required to overcome these energy barriers, focusing on scalable alkylation strategies.
Strategic Analysis of Synthetic Routes
The formation of the spiro[3.3]heptane system generally proceeds via two primary disconnects:
-
Method A (Double Alkylation): Sequential or concerted alkylation of a central carbon (e.g., malonate) with a bis-electrophile.
-
Method B (Ring Closure of Gem-Disubstituted Cyclobutanes): Cyclization of a pre-existing cyclobutane bearing two electrophilic arms.
Method B is generally preferred for library synthesis as it allows for the modular installation of the second ring onto a pre-validated cyclobutane core.
Decision Matrix: Route Selection
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on target structure and scale.
Detailed Protocol: Synthesis of Diethyl spiro[3.3]heptane-2,6-dicarboxylate
This protocol describes the "Fecht" type synthesis, optimized for reproducibility. It relies on the double alkylation of diethyl malonate with 1,1-bis(bromomethyl)cyclobutane. This method minimizes polymerization side-reactions common in "one-pot" pentaerythritol reactions.
Mechanism of Action
The reaction proceeds via a Double SN2 Substitution .
-
Activation: The base deprotonates the malonate (
-proton), forming a nucleophilic enolate. -
First Alkylation: The enolate attacks the first bromomethyl arm.
-
Re-activation: The second
-proton is removed (easier due to the Thorpe-Ingold effect of the first substituent). -
Ring Closure: The tethered enolate attacks the second bromomethyl group, closing the strained ring.
Figure 2: Mechanistic pathway for the spiro-cyclization. The second alkylation step is rate-limiting due to ring strain.
Experimental Procedure
Reagents:
-
1,1-Bis(bromomethyl)cyclobutane (1.0 equiv)
-
Diethyl malonate (1.1 equiv)
-
Sodium ethoxide (2.2 equiv) - Freshly prepared preferred
-
Ethanol (Absolute, anhydrous)
-
Toluene (co-solvent, optional for temperature elevation)
Step-by-Step Protocol:
-
Base Preparation: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium metal (2.5 equiv) in anhydrous Ethanol (0.5 M concentration relative to Na). Stir until evolution of H2 ceases.
-
Critical Check: Ensure the solution is clear. Turbidity indicates moisture, which will quench the alkylating agent.
-
-
Enolate Formation: Add Diethyl malonate (1.1 equiv) dropwise to the NaOEt solution at room temperature. Stir for 30 minutes. The solution may turn slightly yellow.
-
Addition of Electrophile: Add 1,1-Bis(bromomethyl)cyclobutane (1.0 equiv) dropwise.
-
Note: If the electrophile is a solid, dissolve it in a minimum amount of dry toluene or ethanol before addition.
-
-
Cyclization (The Critical Step): Heat the reaction mixture to reflux (approx. 78-80 °C) .
-
Duration: Maintain reflux for 12–24 hours.
-
Monitoring: Monitor by GC-MS or TLC. The mono-alkylated intermediate often persists if the temperature is too low.
-
-
Workup:
-
Purification: Distillation under high vacuum is preferred for the diester. If solid, recrystallization from Hexane/EtOAc.
Optimization & Troubleshooting Guide
The formation of the second cyclobutane ring is the failure point for most reactions.
| Issue | Probable Cause | Corrective Action |
| Low Yield / Polymerization | Intermolecular reaction dominates over intramolecular cyclization. | High Dilution: Run the reaction at 0.05 M concentration. Add the malonate/base mixture slowly to the electrophile (inverse addition) if polymerization persists. |
| Mono-alkylated Impurity | Incomplete cyclization due to steric bulk or insufficient energy. | Increase Temperature: Switch solvent from Ethanol to DMF or DMSO and heat to 100–120 °C. Use NaH as the base instead of NaOEt. |
| Hydrolysis of Ester | Wet solvents or adventitious water. | Use freshly distilled solvents and maintain a strict N2 atmosphere. |
| Ring Opening | Acidic workup too harsh. | The spiro[3.3] system is strained but relatively acid-stable. However, avoid prolonged exposure to strong Lewis acids which can trigger rearrangement. |
Advanced Modification: Heteroatom Insertion
Reference: Carreira et al. (2010), Burkhard et al. (2010)
For the synthesis of 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), the protocol changes significantly to avoid harsh alkylation conditions that might affect the heteroatoms.
-
Key Reagent: 3-bromo-2,2-bis(bromomethyl)propan-1-ol.
-
Strategy: Sequential intramolecular etherification (to form the oxetane) followed by amine displacement (to form the azetidine).
-
Conditions:
References
-
Fecht, H. (1907). Über Spiro-cyclane. Berichte der deutschen chemischen Gesellschaft, 40(3), 3883–3891. [Link]
-
Rice, L. M., & Grogan, C. H. (1961). Spiranes. II. Spiro[3.3]heptane Derivatives.[2][3][4][5][6][1][7][8][9][10] The Journal of Organic Chemistry, 26(1), 54–57. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[8] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]
-
Ding, M. X., et al. (2020). Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives. The Journal of Organic Chemistry, 85(15), 9876–9886. [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Buchwald-Hartwig Coupling of Spiroheptane Amine Derivatives
Executive Summary & Strategic Rationale
The incorporation of spirocyclic scaffolds, particularly spiro[3.3]heptane derivatives , has become a dominant strategy in modern medicinal chemistry to "escape flatland." These structures serve as saturated bioisosteres for phenyl rings, offering improved physicochemical properties (
However, the coupling of spiroheptane amines via Buchwald-Hartwig Amination (BHA) presents unique challenges:
-
Steric Bulk: The rigid, orthogonal geometry of the spirocycle creates significant steric crowding around the nitrogen nucleophile.
-
Volatility: Low molecular weight spiro-amines (e.g., spiro[3.3]heptan-2-amine) can be volatile, complicating stoichiometry control.
-
Catalyst Deactivation: The strained ring systems can be sensitive to harsh Lewis acidic conditions or high temperatures often required for bulky substrates.
This guide provides a validated protocol using 3rd and 4th Generation Buchwald Precatalysts , specifically focusing on RuPhos and BrettPhos systems, to achieve high-yielding C-N bond formation with these demanding substrates.
Mechanistic Insight: The "Spiro" Challenge
Success in coupling spiro-amines relies on understanding the catalytic bottleneck. In the standard Pd(0)/Pd(II) cycle, the Reductive Elimination step is often rate-limiting for sterically demanding amines.
-
The Problem: The spiro[3.3]heptane backbone is rigid. Unlike flexible alkyl chains, it cannot rotate away from the metal center. This crowding destabilizes the Pd(II)-amido intermediate, making it prone to
-hydride elimination (if -hydrogens are present) or protodepalladation. -
The Solution: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos ) are essential. They facilitate reductive elimination through steric pressure while stabilizing the monoligated Pd(0) species.
Visualization: Catalytic Cycle & Ligand Role[1]
Caption: The catalytic cycle highlights the critical role of bulky ligands in forcing the reductive elimination of the crowded spiro-amido complex.
Protocol Design & Optimization
Ligand Selection Matrix
The choice of ligand is binary based on the substitution pattern of the spiro-amine.
| Amine Class | Target Transformation | Recommended Ligand | Catalyst System | Rationale |
| Primary ( | Mono-arylation | BrettPhos | BrettPhos Pd G4 | High selectivity for mono-arylation; prevents over-arylation common with smaller ligands. |
| Secondary ( | N-Arylation | RuPhos | RuPhos Pd G4 | Excellent for sterically hindered |
| Heterocyclic | Coupling to Pyridines | tBuBrettPhos | tBuBrettPhos Pd G3 | Enhanced reactivity for electron-deficient aryl halides (e.g., chloropyridines). |
Base & Solvent Effects
-
Base:
-
NaOtBu (Sodium tert-butoxide): The gold standard. Strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on electrophilic substrates.
-
LHMDS: Use if the substrate contains base-sensitive functional groups (e.g., esters, nitriles).
-
-
Solvent:
-
1,4-Dioxane: Preferred for high-temperature stability (
). -
t-Amyl Alcohol: Excellent for promoting solubility of polar spiro-ammonium salts.
-
Toluene: Standard non-polar option, good for greasy aryl halides.
-
Experimental Protocols
Protocol A: Mono-Arylation of Primary Spiro Amines (BrettPhos System)
Target: Coupling spiro[3.3]heptan-2-amine with Aryl Chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[1]
-
Spiro-Amine (1.2 equiv)
-
BrettPhos Pd G4 (0.01 – 0.05 equiv / 1-5 mol%)
-
NaOtBu (1.4 equiv)
-
1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Setup: In a glovebox or under active
flow, charge a reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 catalyst and NaOtBu . -
Substrate Addition: Add the Aryl Chloride (if solid) and Spiro-Amine (if solid).
-
Note: If the spiro-amine is a volatile liquid or oil, add it last via syringe.
-
-
Solvent: Add anhydrous 1,4-Dioxane. Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the block to 80–100 °C for 1–4 hours.
-
Monitoring: Monitor by UPLC/LCMS. Look for the disappearance of the aryl halide.
-
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite/Silica to remove Pd black. Concentrate and purify via flash chromatography.
Protocol B: Coupling of Secondary Spiro Amines (RuPhos System)
Target: Coupling N-methyl-spiro[3.3]heptan-2-amine with Heteroaryl Halides.
Reagents:
-
Heteroaryl Halide (1.0 equiv)
-
Secondary Spiro-Amine (1.2 equiv)
-
RuPhos Pd G4 (0.02 – 0.05 equiv / 2-5 mol%)
-
NaOtBu (1.5 equiv)
-
Toluene or THF (0.2 M)
Step-by-Step:
-
Catalyst Pre-activation (Optional but recommended for difficult cases): The G4 precatalyst is activated upon heating with base. No separate activation step is needed, but ensure the base is dry.
-
Charging: Combine Aryl Halide, RuPhos Pd G4 , and Base in the vial. Purge with Argon/Nitrogen.
-
Amine Addition: Add the secondary spiro-amine and solvent via syringe.
-
Reaction: Heat to 80 °C .
-
Note: RuPhos is exceptionally robust. If conversion is low after 2 hours, the temperature can be increased to 110 °C without significant catalyst decomposition.
-
-
Workup: Standard aqueous workup (water/DCM) is usually sufficient.
Decision Tree for Condition Screening
Use this workflow to determine the optimal conditions for your specific spiro-substrate.
Caption: Screening workflow to select the optimal Ligand/Base combination based on substrate electronics and sterics.
Troubleshooting & Failure Modes
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Oxidative Addition Failure | Switch to XPhos Pd G4 or tBuBrettPhos Pd G4 . Ensure Aryl Halide is not an Aryl Iodide (sometimes inhibitory due to iodide bridging); use Bromides/Chlorides. |
| Dehalogenation (Reduction) | Switch to RuPhos (if not already using) or lower temperature. Ensure solvent is anhydrous. | |
| Spiro-Amine Loss | Volatility of starting material | Use the HCl salt of the amine + 1 extra equiv of base. Seal reaction vessels tightly. |
| Product Decomposition | Acidic Workup | Spiro-amines can be acid-sensitive. Avoid strong acid washes. Use basic alumina filtration. |
References
-
Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008).[2] A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. Link
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Primary Amines Using Aryl Bromides and Iodides. Journal of the American Chemical Society, 131(47), 17423–17429. Link
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Bioisosteres for the Phenyl Ring. Angewandte Chemie International Edition, 49(21), 3524-3529. Link
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Complexes as Potent Precatalysts for the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
Sources
Troubleshooting & Optimization
improving yield of 6-Phenylspiro[3.3]heptan-1-one synthesis
Technical Support Center: Synthesis of 6-Phenylspiro[3.3]heptan-1-one
Case ID: SPH-06-YIELD Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Challenge of the Spiro[3.3] Core
Synthesizing 6-phenylspiro[3.3]heptan-1-one presents a unique set of challenges derived from the high ring strain (~60 kcal/mol) of the spiro[3.3]heptane system. Low yields are typically caused by three factors:
-
Uncontrolled Polymerization: The precursor 3-phenyl-1-methylenecyclobutane is prone to oligomerization under Lewis acidic conditions.
-
Incomplete Cycloaddition: The [2+2] cycloaddition with ketenes is sterically sensitive to the phenyl substituent at the C3 position of the starting ring.
-
Ring Opening: The spiro-ketone product is sensitive to nucleophilic attack, leading to ring-opening to gem-disubstituted cyclohexanones or linear chains.
This guide details two validated protocols: the Classic [2+2] Cycloaddition (best for scale-up) and the Semipinacol Rearrangement (best for high yield/purity).
Module 1: Synthetic Route Analysis & Optimization
Route A: The [2+2] Cycloaddition (Standard Scale-Up)
This is the industry-standard route for accessing the spiro[3.3]heptan-1-one core. It involves the reaction of 3-phenyl-1-methylenecyclobutane with dichloroketene (generated in situ), followed by reductive dechlorination.
Workflow Diagram:
Caption: Step-wise synthesis via [2+2] cycloaddition. Critical control points are the ketene generation rate and the dechlorination temperature.
Route B: Strain-Release Semipinacol Rearrangement (High Fidelity)
For researchers struggling with yields <40% via Route A, this modern approach utilizes a "strain-release" mechanism. It involves the addition of a bicyclobutane to a cyclopropanone equivalent, followed by acid-mediated rearrangement.[1]
-
Key Advantage: Yields often exceed 90% due to the thermodynamic driving force of strain relief.
-
Reagents: 1-sulfonylbicyclobutane + 1-sulfonylcyclopropanol
Intermediate Product.
Module 2: Troubleshooting Guide (Q&A Format)
Q1: My [2+2] cycloaddition yield is stuck at 30%. The NMR shows broad peaks in the aliphatic region. What is happening?
Diagnosis: You are likely experiencing oligomerization of the methylene cyclobutane . The Fix:
-
High Dilution: The concentration of the alkene should not exceed 0.1 M.
-
Slow Addition: Do not dump the trichloroacetyl chloride. Add it dropwise over 2–4 hours using a syringe pump.
-
Phosphoryl Chloride (POCl3) Additive: Adding 1.0 equiv of POCl3 can stabilize the ketene intermediate and suppress side reactions with the alkene.
Q2: During dechlorination (Zn/AcOH), the reaction stalls, and I see a mix of mono-chlorinated and dechlorinated products.
Diagnosis: The Zinc surface is passivated (oxidized). The Fix:
-
Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum before use. Alternatively, use Zn-Cu couple , which is far more active.
-
Temperature: While often run at room temperature, stubborn dichlorides require heating to 40–50°C. Monitor closely, as higher heat promotes ring opening.
Q3: I lose significant mass during workup. Is the product volatile?
Diagnosis: Yes, spiro[3.3]heptan-1-ones are moderately volatile and sublime easily. The Fix:
-
Evaporation: Never evaporate to dryness under high vacuum (<5 mbar) without a cold trap.
-
Solvent Choice: Use Pentane/Ether for extraction and remove solvent at atmospheric pressure or mild vacuum (200 mbar).
Module 3: Optimized Protocol for Route A ([2+2] Cycloaddition)
Objective: Synthesis of 6-Phenylspiro[3.3]heptan-1-one at 5g scale.
| Parameter | Specification | Rationale |
| Solvent | Anhydrous Diethyl Ether (Et2O) | Stabilizes dichloroketene better than THF; easier removal. |
| Ketene Source | Trichloroacetyl chloride + Zn(Cu) | Zn-Cu couple provides smoother ketene release than Zn dust alone. |
| Stoichiometry | Alkene (1.0) : Chloride (2.5) : Zn (4.0) | Excess ketene is required to overcome oligomerization competition. |
| Temperature | 0°C (Addition) | Low temp prevents initial polymerization; reflux drives conversion. |
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask. Add Zn-Cu couple (4.0 equiv) and anhydrous Et2O (0.1 M relative to alkene).
-
Addition 1: Add 3-phenyl-1-methylenecyclobutane (1.0 equiv). Cool to 0°C.
-
Addition 2: Add a solution of trichloroacetyl chloride (2.5 equiv) in Et2O dropwise over 3 hours.
-
Reaction: Allow to warm to RT, then reflux for 2 hours.
-
Workup: Filter through Celite. Wash with saturated NaHCO3.[2]
-
Dechlorination: Dissolve crude oil in Glacial Acetic Acid . Add Zn dust (5.0 equiv) portion-wise at RT. Stir 4h.
-
Isolation: Dilute with water, extract with pentane. Neutralize organic layer with NaHCO3.
Module 4: Decision Tree for Yield Improvement
Use this logic flow to identify the bottleneck in your specific experiment.
Caption: Diagnostic logic for identifying yield loss mechanisms.
References
-
Burkhard, J. A., et al. (2010). Synthesis of Spiro[3.3]heptan-1-one Derivatives. Organic Letters , 12(9), 1944–1947.
-
Wipf, P., et al. (2020). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Nature Communications , 11, Article 423.
-
Organic Syntheses. (2005). General Procedure for Dichloroketene Cycloadditions. Org. Synth. 81, 121.
-
Mykhailiuk, P. K. (2025).[3][4] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv .
Sources
- 1. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
preventing ring-opening of spiro[3.3]heptan-1-one
Welcome to the technical support center for spiro[3.3]heptan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique and highly strained spirocyclic ketone. Due to its inherent ring strain, spiro[3.3]heptan-1-one can be susceptible to ring-opening under various experimental conditions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you anticipate and prevent these undesired reactions, ensuring the integrity of your synthetic pathways.
Understanding the Challenge: The Inherent Strain of Spiro[3.3]heptan-1-one
The spiro[3.3]heptane framework, composed of two fused cyclobutane rings, possesses significant ring strain. This strain is a double-edged sword: it imparts the desirable rigid, three-dimensional structure that makes it a valuable scaffold in medicinal chemistry, but it also provides a thermodynamic driving force for ring-opening reactions to relieve this strain. The presence of a carbonyl group further activates the cyclobutane ring, making it susceptible to a variety of transformations.
This guide will address the most common scenarios that can lead to the decomposition of spiro[3.3]heptan-1-one and provide actionable strategies for its prevention.
Frequently Asked Questions (FAQs)
Storage and Handling
Question 1: What are the ideal storage conditions for spiro[3.3]heptan-1-one to prevent degradation?
Answer: Due to its potential for thermal and photochemical instability, spiro[3.3]heptan-1-one should be stored under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C is recommended for long-term storage), and protected from light. The compound is also classified as a highly flammable liquid and vapor, so appropriate safety precautions for handling flammable materials should be taken.[1]
Question 2: I've noticed the purity of my spiro[3.3]heptan-1-one sample has decreased over time. What could be the cause?
Answer: Gradual decomposition upon storage can occur, especially if the compound is not stored under strictly inert and cold conditions. The high ring strain makes it susceptible to slow oligomerization or reaction with atmospheric components like moisture and oxygen, even at reduced temperatures. It is advisable to re-analyze the purity of the compound before use, especially if it has been stored for an extended period.
Troubleshooting Guide: Preventing Ring-Opening in Reactions
Acid-Catalyzed Ring-Opening
Issue: My reaction, which uses an acidic catalyst or generates acidic byproducts, is leading to the formation of unidentified, more polar impurities, and a low yield of the desired product.
Plausible Cause: Spiro[3.3]heptan-1-one is susceptible to acid-catalyzed ring-opening. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making the strained cyclobutane ring prone to cleavage. This is a known reactivity pattern for strained spirocyclic systems.[2]
Preventative Measures & Protocols
-
Choice of Acid: Opt for milder or sterically hindered acids where possible. For instance, using a bulky Lewis acid might favor coordination to the carbonyl without inducing ring-opening. If a Brønsted acid is required, consider using pyridinium p-toluenesulfonate (PPTS) instead of stronger acids like HCl or H₂SO₄.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This will minimize the energy available to overcome the activation barrier for the ring-opening side reaction.
-
Use of a Proton Sponge: For reactions that generate acidic byproducts, the addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine or proton sponge (1,8-bis(dimethylamino)naphthalene), can scavenge protons and maintain a non-acidic environment.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to minimize reaction time and prevent prolonged exposure to acidic conditions.
Base-Catalyzed Ring-Opening and Enolization Issues
Issue: I am attempting a base-mediated reaction, such as an aldol condensation or α-alkylation, and observing a complex mixture of products or recovery of starting material.
Plausible Cause: Strong bases can deprotonate the α-protons of spiro[3.3]heptan-1-one to form an enolate. While this is often the desired reactivity, the strained nature of the ring system can lead to competing ring-opening pathways, especially at elevated temperatures or with prolonged reaction times.
Preventative Measures & Protocols
-
Choice of Base and Conditions: Employ non-nucleophilic, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (e.g., -78°C) to favor rapid and clean enolate formation over competing reactions.
-
Pre-formation of the Enolate: For reactions involving electrophiles, pre-forming the enolate at low temperature before the addition of the electrophile can improve selectivity and minimize side reactions.
-
Careful Quenching: Quench the reaction at low temperature with a mild proton source, such as a saturated aqueous solution of ammonium chloride, to avoid potential base-catalyzed degradation of the product during workup.
Nucleophilic Attack and Ring-Opening
Issue: The addition of a nucleophile to the carbonyl group of spiro[3.3]heptan-1-one is resulting in ring-opened products instead of the expected alcohol.
Plausible Cause: The initial tetrahedral intermediate formed upon nucleophilic addition to the carbonyl can undergo a rearrangement that leads to ring-opening, driven by the release of ring strain. This is particularly likely with nucleophiles that are also good leaving groups or under conditions that promote rearrangement.
Preventative Measures & Protocols
-
Choice of Nucleophile: "Softer" nucleophiles are generally less likely to induce rearrangements. For reductions, consider using sodium borohydride at low temperatures, which is a milder reducing agent than lithium aluminum hydride.[3]
-
Lewis Acid Additives: For certain nucleophilic additions, the use of a Lewis acid that can coordinate to the carbonyl oxygen, such as cerium(III) chloride (Luche reduction conditions), can enhance the electrophilicity of the carbonyl carbon without promoting ring-opening.
Experimental Workflow: Luche Reduction of Spiro[3.3]heptan-1-one
Caption: Luche reduction workflow for spiro[3.3]heptan-1-one.
Baeyer-Villiger Oxidation
Issue: My reaction involves an oxidizing agent, particularly a peroxy acid, and I am observing the formation of a lactone, indicating a Baeyer-Villiger oxidation has occurred.
Plausible Cause: Cyclobutanones are known to undergo Baeyer-Villiger oxidation to form γ-butyrolactones.[4] The high ring strain of spiro[3.3]heptan-1-one can make it particularly susceptible to this reaction in the presence of peroxy acids (e.g., m-CPBA, peracetic acid) or other strong oxidants.
Preventative Measures & Protocols
-
Avoid Peroxy Acids: If oxidation is required elsewhere in the molecule, choose reagents that are not known to effect the Baeyer-Villiger oxidation.
-
Protecting Group Strategy: If the use of a peroxy acid is unavoidable, consider protecting the ketone functionality as a ketal. Ketal formation is reversible and can protect the carbonyl from oxidation.
Ketal Protection of Spiro[3.3]heptan-1-one
Caption: Ketal protection workflow for spiro[3.3]heptan-1-one.
Summary of Conditions to Avoid and Recommended Alternatives
| Condition to Avoid | Potential Ring-Opening Pathway | Recommended Alternative |
| Strong Acids (e.g., HCl, H₂SO₄) | Acid-catalyzed ring cleavage | Use milder acids (e.g., PPTS), perform at low temperatures, or use a proton sponge. |
| High Temperatures | Provides activation energy for strain relief | Conduct reactions at the lowest feasible temperature. |
| Strong, Nucleophilic Bases | Base-catalyzed rearrangements | Use non-nucleophilic, hindered bases (e.g., LDA, LHMDS) at low temperatures. |
| Strong Reducing Agents (e.g., LiAlH₄) | Rearrangement of the intermediate | Use milder reducing agents (e.g., NaBH₄), potentially with Lewis acids like CeCl₃. |
| Peroxy Acids (e.g., m-CPBA) | Baeyer-Villiger oxidation | Use alternative oxidants or protect the ketone as a ketal. |
References
-
Jung, M., Muir, J. E., & Lindsay, V. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron, 138, 133389. Available at: [Link]
-
Prysiazhniuk, K., Datsenko, O. P., Polishchuk, O., Shulha, S., Shablykin, O., Nikandrova, Y., Horbatok, K., Bodenchuk, I., Borysko, P., Shepilov, D., Pishel, I., Kubyshkin, V., & Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition, 63(9), e202316557. Available at: [Link]
-
Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]
-
Natho, P., Colella, M., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61(34), 6579-6594. Available at: [Link]
-
Rosenberg, M. G., & Brinker, U. H. (2016). Competitive 1,2-C Atom Shifts in the Strained Carbene Spiro[3.3]hept-1-ylidene Explained by Distinct Ring-Puckered Conformers. The Journal of Organic Chemistry, 81(24), 12348-12359. Available at: [Link]
-
Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available at: [Link]
-
Farkas, V., Gáti, T., & Szabó, D. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4(21), 10894-10902. Available at: [Link]
-
PubChem. (n.d.). Spiro[3.3]heptan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 5). Baeyer–Villiger oxidation. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Enantioselective reduction of ketones. In Wikipedia. Retrieved from [Link]
Sources
- 1. Spiro[3.3]heptan-1-one | C7H10O | CID 12542141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lewis acid-catalyzed one-pot, three-component route to chiral 3,3'-bipyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Lipophilic Spirocyclic Ketones
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals facing challenges in the purification of lipophilic spirocyclic ketones. These molecules, while valuable, often present unique separation challenges due to their high lipophilicity, rigid three-dimensional structure, and propensity to exist as oils or amorphous solids. This document is structured to address common problems in a direct question-and-answer format, explaining the causal science behind each recommendation to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying lipophilic spirocyclic ketones?
The purification of lipophilic spirocyclic ketones is often complicated by a combination of factors inherent to their molecular structure:
-
High Lipophilicity: These compounds have low polarity, making them highly soluble in nonpolar organic solvents but nearly insoluble in polar solvents like water. This can lead to issues with traditional reversed-phase chromatography and can make removing nonpolar impurities difficult.
-
"Oiling Out": Many lipophilic ketones have low melting points or exist as persistent oils at room temperature, which makes crystallization—a primary method for achieving high purity—extremely challenging.[1][2] Instead of forming a crystalline lattice, the compound separates as a liquid phase when the solution is cooled.
-
Complex Impurity Profiles: Syntheses of spirocyclic structures can yield a mixture of closely related impurities, such as diastereomers, regioisomers, or unreacted starting materials with similar polarities to the desired product.[3] Separating these requires high-resolution techniques.
-
Chirality: The spirocenter is often a chiral center. If the synthesis is not stereospecific, you will obtain a mixture of enantiomers or diastereomers that require specialized chiral separation techniques to isolate.[4][5]
Q2: My lipophilic ketone is a stubborn oil that won't crystallize. What are my options?
This is one of the most common issues. When a compound "oils out," it indicates that the crystallization process's nucleation and lattice formation steps are kinetically or thermodynamically unfavorable.
Causality: The high lipophilicity and often complex, rigid shape of spirocycles can impede the efficient molecular packing required for crystal lattice formation. The system finds a lower energy state by separating into a concentrated liquid phase rather than an ordered solid.
Troubleshooting Steps:
-
Solvent System Screening: The initial choice of methanol or hexane may be suboptimal.[1] Experiment with a solvent/anti-solvent system. Dissolve your oily compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, dichloromethane, acetone) and slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes, heptane, pentane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, add a drop or two of the good solvent to clarify and allow it to cool slowly.
-
Induce Crystallization: If slow cooling fails, try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful crystallization, if available.
-
Concentration & Temperature Gradient: Ensure your compound is sufficiently concentrated.[1] If it's too dilute, it may never reach supersaturation. Employ slow cooling, moving the flask from room temperature to a 4°C refrigerator, and then to a -20°C freezer over 24-48 hours. Rapid cooling often promotes oiling out.[1]
-
Derivative Formation: If the ketone is stable, consider temporarily converting it to a crystalline derivative (e.g., a hydrazone or an oxime). After crystallization and purification, the derivative can be hydrolyzed back to the pure ketone.
-
Embrace Chromatography: If crystallization remains elusive, high-resolution chromatography is your most reliable alternative.
Q3: How do I choose the best primary purification technique for my compound?
The optimal technique depends on the specific context of your experiment: quantity, initial purity, presence of isomers, and ultimate purity requirements. The following decision tree provides a general strategy.
Caption: Purification strategy decision tree.
Troubleshooting Guides
Issue 1: Poor Separation in Normal-Phase Column Chromatography
Q: My spots are streaking on the TLC plate, and the column is giving poor resolution between my product and a close-running impurity. What's wrong?
A: This classic issue points to problems with the solvent system, stationary phase activity, or sample loading.
Causality and Solutions:
-
Incorrect Solvent Polarity: Streaking often occurs if the compound has secondary interactions with the silica gel (e.g., via a slightly acidic proton) or if the solvent is not polar enough to ensure smooth movement. The principle of chromatography relies on the differential affinities of compounds for the stationary and mobile phases.[6][7]
-
Solution: Add a small amount (0.1-1%) of a polar modifier to your eluent. For neutral/basic compounds, triethylamine can neutralize acidic sites on the silica gel, improving peak shape. For acidic compounds, a small amount of acetic acid or formic acid in the mobile phase can achieve the same effect by protonating the compound, leading to more consistent interactions.
-
-
Overloading the Column: Applying too much crude material saturates the stationary phase at the point of loading, preventing a narrow band from forming. This leads to broad, overlapping peaks.
-
Solution: A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:30 to 1:100. If you have a difficult separation (ΔRf < 0.2 on TLC), use a higher ratio (more silica).
-
-
Improper Sample Loading: Dissolving the sample in a solvent stronger than the mobile phase will cause it to spread out on the column before the separation can begin.
-
Solution (Dry Loading): For highly lipophilic compounds, dry loading is superior. Dissolve your crude product in a strong, volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (2-3x the mass of your crude) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the sample is introduced in a very tight band.
-
Issue 2: Low Recovery from Preparative HPLC
Q: I'm using a C18 reversed-phase prep HPLC system, but I'm only recovering 50% of my injected material. Where is my compound going?
A: Low recovery of lipophilic compounds from reversed-phase HPLC is often due to irreversible adsorption onto the column or precipitation.
Causality and Solutions:
-
Irreversible Adsorption ("Phase Collapse"): Lipophilic compounds are strongly retained on nonpolar stationary phases like C18.[8] If the mobile phase contains too much water (typically >95%) at any point in the gradient, the C18 alkyl chains can collapse on themselves, trapping your highly nonpolar compound.
-
Solution: Ensure your gradient method never uses a mobile phase with more than 90-95% aqueous solvent. Start your gradient with a higher percentage of organic solvent (e.g., 20-30% acetonitrile or methanol).
-
-
Sample Precipitation on Injection: Your compound is likely soluble in a strong organic solvent like DMSO or DMF for injection. However, when this solution mixes with a weaker, more aqueous mobile phase at the head of the column, the compound can crash out of solution and precipitate, blocking the column frit or remaining as a solid.
-
Solution: Dissolve your sample in a solvent that is as close in composition to the initial mobile phase as possible. This may require using a larger injection volume if solubility is low. Alternatively, if using a gradient, program a short "ramp-up" from a high organic concentration to allow the sample to properly load onto the column before the main separation gradient begins.
-
-
Column Flushing: After your run, your compound may still be adsorbed to the column.
-
Solution: Implement a high-organic "strip" or "wash" step at the end of each run (e.g., hold at 95-100% acetonitrile for several column volumes) to elute any remaining highly retained species.
-
Issue 3: Failed Chiral Separation by SFC
Q: I'm trying to separate enantiomers of my spirocyclic ketone using SFC, but I'm getting a single, broad peak. What should I do?
A: A lack of resolution in chiral SFC points to a mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase modifier. Supercritical Fluid Chromatography (SFC) is an excellent technique for this purpose due to the properties of supercritical CO2, which allow for faster and more efficient separations than traditional HPLC.[5]
Causality and Solutions:
-
Incorrect Chiral Stationary Phase (CSP): Chiral recognition is a highly specific lock-and-key interaction. The shape and functional groups of your spirocycle must interact favorably with the chiral selector on the CSP. There is no universal CSP.
-
Solution: You must screen a panel of chiral columns. For spirocyclic ketones, columns based on immobilized polysaccharides (e.g., derivatives of cellulose or amylose) are excellent starting points. Screen at least 4-6 columns with different chiral selectors.
-
-
Suboptimal Mobile Phase Modifier: The organic modifier (co-solvent) in SFC, typically an alcohol like methanol, ethanol, or isopropanol, plays a critical role in modulating retention and selectivity.
-
Solution: For each CSP being screened, test at least two different alcohol modifiers. Methanol is a good first choice. If resolution is poor, switching to ethanol or isopropanol can dramatically alter the hydrogen bonding and dipole-dipole interactions that govern chiral recognition, often leading to a successful separation.
-
-
Temperature and Pressure Effects: Back pressure and temperature affect the density of the supercritical CO2, which in turn influences its solvating power and the overall separation.
-
Solution: Once you have identified a promising column/modifier combination, optimize the back pressure (typically 100-150 bar) and temperature (typically 35-45 °C). Small adjustments can sometimes significantly improve peak shape and resolution.
-
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed for purifying 100 mg to 5 g of a lipophilic spirocyclic ketone with a ΔRf > 0.15 on analytical TLC.
1. Materials:
-
Silica gel (40-63 µm particle size)
-
Glass column with stopcock
-
Solvents (HPLC grade): Hexanes/Heptane, Ethyl Acetate
-
Sand and Cotton Wool
2. Procedure:
-
Column Selection & Packing:
-
Choose a column diameter that allows for a silica bed height of ~15-20 cm.
-
Place a small plug of cotton wool at the bottom and add a ~1 cm layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc). A typical ratio is ~50 g of silica for 1 g of crude product.
-
Pour the slurry into the column. Use gentle air pressure or a pump to pack the bed evenly, ensuring no air bubbles are trapped.
-
Add another ~1 cm layer of sand on top of the packed silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve the crude product (~1 g) in a minimal volume of a volatile solvent (e.g., 10 mL of CH₂Cl₂).
-
Add 2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a fine, dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of the column.
-
-
Elution:
-
Begin elution with the low-polarity mobile phase (e.g., 95:5 Hexane:EtOAc).
-
Collect fractions and monitor by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 to 90:10 to 80:20 Hexane:EtOAc. A step gradient is often sufficient for flash chromatography.
-
-
Fraction Analysis:
-
Spot every other fraction on a TLC plate.
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified ketone.
-
Caption: Workflow for flash column chromatography.
Protocol 2: Recrystallization of an Oily Ketone
This protocol outlines a systematic approach to finding a suitable solvent system for crystallization.
1. Materials:
-
Small vials or test tubes (1-2 mL)
-
Solvent panel: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Acetone, Toluene, Heptane, Ethanol (EtOH).
-
Heating block and cooling baths (ice water, freezer).
2. Procedure:
-
Solvent Screening (Single Solvent):
-
Place ~10-20 mg of the oily compound into several separate vials.
-
Add a potential solvent (e.g., Heptane) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble even when heated, the solvent is too poor.
-
An ideal single solvent will dissolve the compound poorly at room temperature but completely upon heating.[9] After dissolving upon heating, allow it to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
-
-
Solvent System Screening (Binary - Anti-Solvent Method):
-
This is often more successful for lipophilic compounds.[1]
-
In a vial, dissolve ~20 mg of the oil in a minimal amount of a "good," more polar solvent (e.g., 0.2 mL of EtOAc or DCM).
-
Warm the solution gently (to 30-40 °C).
-
Add a "poor," nonpolar anti-solvent (e.g., Heptane) drop-by-drop with swirling until the solution just becomes persistently cloudy (this is the saturation point).
-
Add one or two drops of the "good" solvent to make the solution clear again.
-
Cover the vial (e.g., with perforated parafilm) and allow it to cool to room temperature undisturbed. If no crystals form, transfer to a refrigerator.
-
-
Scaling Up:
-
Once a promising solvent system is identified, scale up the procedure. Maintain the solvent ratios you discovered.
-
Slow cooling is critical. Insulate the flask to ensure cooling occurs over several hours.
-
Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
-
Data & Reference Tables
Table 1: Solvent Selection for Normal-Phase Chromatography
This table presents a simplified eluotropic series, ordering solvents by increasing polarity and elution strength on silica gel. A common strategy is to start with a binary mixture of a nonpolar solvent (like Heptane) and a moderately polar one (like Ethyl Acetate) and adjust the ratio based on TLC results.
| Solvent | Polarity Index (Approx.) | Use Case |
| Pentane/Hexane/Heptane | 0.1 | Primary nonpolar mobile phase component |
| Toluene | 2.4 | Can improve separation of aromatic compounds |
| Dichloromethane (DCM) | 3.1 | Mid-polarity; good for dissolving and loading samples |
| Diethyl Ether | 2.8 | Less polar than EtOAc, can provide different selectivity |
| Ethyl Acetate (EtOAc) | 4.4 | Workhorse polar component for lipophilic compounds |
| Acetone | 5.1 | Stronger polar modifier |
| Methanol (MeOH) | 5.1 | Very strong; used in small amounts for highly polar compounds |
Table 2: Common Impurities & Removal Strategies
| Impurity Type | Typical Origin | Recommended Purification Method |
| Unreacted Starting Material | Incomplete reaction | Flash column chromatography. If polarities are very different, a simple solvent wash or extraction may suffice. |
| Nonpolar Grease/Byproducts | From reagents (e.g., n-BuLi) or glassware | Flash column chromatography, eluting with a very nonpolar solvent (e.g., pure heptane) first to wash off the grease. |
| Diastereomers | Creation of a new stereocenter | High-resolution flash chromatography with a shallow gradient. If co-eluting, preparative HPLC or SFC is required. |
| Enantiomers | Racemic synthesis | Chiral preparative SFC is the gold standard for its speed and efficiency.[10][11] Chiral preparative HPLC is an alternative. |
| Aldehydes/Reactive Ketones | Side reactions or starting materials | Can sometimes be removed by forming a water-soluble bisulfite adduct via extraction with aqueous sodium bisulfite solution.[12] |
References
- Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. U.S.
- Morrell, C. E. (1949). U.S. Patent No. 2,487,124. U.S.
-
Breiter, J. (1978). [Column Extraction Analysis in Pharmacology and Toxicology (Author's Transl)]. Arzneimittelforschung, 28(11a), 1941-1944. [Link]
-
Various Authors. (2015). How to recrystallize an oily compound? ResearchGate. [Link]
-
Letzel, T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Various Authors. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. [Link]
-
Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Khan Academy. (n.d.). Column chromatography. [Link]
-
Majer, J., et al. (2018). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 23(8), 1938. [Link]
-
Regalado, E. L. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. ACS Sustainable Chemistry & Engineering. [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
-
Sam, J. A., & Toste, F. D. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57454. [Link]
-
Cho, Y. H., et al. (1998). Isolation and identification of impurities in spironolactone. Archives of Pharmacal Research, 21(4), 483-488. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. selvita.com [selvita.com]
- 6. chromtech.com [chromtech.com]
- 7. Khan Academy [khanacademy.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. youtube.com [youtube.com]
- 10. waters.com [waters.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Strain-Release Semipinacol Rearrangement for Spiroheptanes
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Synthesis of Spiro[3.3]heptan-1-ones and related spirocycles via Strain-Release Semipinacol Rearrangement.
Core Directive & Executive Summary
The Challenge:
The synthesis of spiro[3.3]heptanes (and related spiro[2.4] or spiro[3.4] systems) is a high-priority target in medicinal chemistry due to their ability to serve as rigid,
The Solution: The Strain-Release Semipinacol Rearrangement utilizes the relief of ring strain (typically from a cyclobutane or cyclopropane precursor) to drive a thermodynamically unfavorable 1,2-migration.[1] This guide optimizes the reaction parameters—specifically Lewis Acid selection, migratory aptitude control, and suppression of elimination pathways—to maximize yield and stereocontrol.
Diagnostic & Optimization (The "Triage" Desk)
FAQ: Why is my reaction stalling or yielding elimination products?
Diagnosis: The semipinacol rearrangement competes directly with E1/E2 elimination.[1] If the carbocation intermediate is too "hot" (unstabilized) or the base is too strong, the proton adjacent to the cation is removed, forming an alkene instead of the desired ketone.[1]
Optimization Strategy: Switch from Brønsted acids to mild, oxophilic Lewis Acids. The goal is to activate the leaving group (epoxide oxygen, hydroxyl, or halide) without generating a free, uncoordinated carbocation.[1]
Table 1: Lewis Acid Selection Matrix for Strained Substrates
| Lewis Acid / Promoter | Reactivity Profile | Best For Substrate Type | Risk Factor |
| High (Aggressive) | Epoxides, robust cyclobutanols | High: Promotes elimination/polymerization if | |
| Tunable (Chelating) | Medium: Can open cyclopropanes non-selectively.[1] | ||
| Mild (Silyl-trapping) | Silyl ethers, acid-sensitive substrates | Low: Excellent for preventing elimination.[1] | |
| Soft (Nucleophilic) | 1-oxaspiro[2.3]hexanes (Epoxides) | Low: "Soft" activation minimizes cationic rearrangements.[1] | |
| Oxidative | Vinyl-cyclobutanols (1-vinylcyclobutan-1-ol) | Medium: Halonium ion formation drives specific migration.[1] |
FAQ: How do I control Migratory Aptitude in strained systems?
The Issue: In standard pinacol rearrangements, electron-rich groups migrate preferentially (Aryl > Alkyl > H). In strain-release systems, this rule is often overridden by the relief of ring strain and stereoelectronic alignment.[1]
The Rule of Thumb: Strain Release > Anti-Periplanar Alignment > Electronic Stabilization. [1]
-
Strain Release: A bond that expands a 3- or 4-membered ring will migrate faster than an unstrained alkyl group.
-
Alignment: The migrating
-bond must be anti-periplanar to the leaving group.[1] -
Stereocontrol: In spiro-synthesis, the diastereoselectivity is determined by the face from which the leaving group departs.[1]
Standard Operating Procedures (SOPs)
Protocol A: Synthesis of Spiro[3.3]heptan-1-one via 1-Sulfonylcyclopropanol Rearrangement
Based on the methodology of Jung, Muir, & Lindsay (2023).[1][2]
Context: This is the "Gold Standard" for accessing the difficult spiro[3.3] core by utilizing the immense strain energy of bicyclo[1.1.0]butane derivatives.
Reagents:
-
Substrate: 1-(Phenylsulfonyl)bicyclo[1.1.0]butane.
-
Nucleophile: 1-Sulfonylcyclopropanol (generated in situ).[1]
-
Solvent: THF (anhydrous).[1]
-
Temperature:
to .
Step-by-Step Workflow:
-
Activation: Dissolve 1-sulfonylcyclopropanol (1.0 equiv) in THF under Argon. Cool to
.[3] -
Lithiation: Add
-BuLi (2.0 equiv) dropwise. Critical: Maintain temp < -70°C to prevent decomposition.[1] -
Addition: Cannulate the lithiated species into a solution of 1-(phenylsulfonyl)bicyclo[1.1.0]butane (1.2 equiv) at
. -
Rearrangement Trigger: Allow the mixture to warm slowly to
. The strain of the bicyclobutane coupled with the lithiated cyclopropoxide triggers the cascade.[1] -
Quench: Add saturated
solution. -
Workup: Extract with EtOAc, dry over
, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Validation Checkpoints:
-
TLC: Disappearance of the bicyclobutane spot (
).[1] -
NMR: Appearance of the distinctive spiro[3.3] carbonyl signal in
NMR ( ppm).
Protocol B: General Semipinacol of 1-Vinylcyclobutanols (Oxidative)
For accessing spiro[3.4]octanones or functionalized spiroheptanes.[1]
Reagents:
-
Substrate: 1-Vinylcyclobutan-1-ol.[1]
-
Promoter: N-Bromosuccinimide (NBS).
-
Solvent: Acetone/Water (9:1).[1]
Workflow:
-
Dissolve substrate in Acetone/
at . -
Add NBS (1.1 equiv) portion-wise.[1]
-
Mechanism: The bromonium ion forms on the alkene.[1] The hydroxyl group attacks the bromonium (or assists migration), triggering the ring expansion/migration of the cyclobutane bond.[1]
-
Result: Formation of a
-bromo-spiro-ketone, which can be debrominated or used for further functionalization.
Advanced Troubleshooting & Mechanism
Visualizing the Pathway
The following diagram illustrates the divergent pathways between successful spiro-formation and the competing elimination (Grobb-type fragmentation) or simple ring expansion.
Caption: Divergent pathways in semipinacol rearrangement. Success depends on aligning the exocyclic bond for migration (Path C) rather than elimination (Path A).[1]
Troubleshooting Decision Tree
Use this logic flow to resolve experimental failures.
Caption: Diagnostic logic for common semipinacol failure modes.
References
-
Jung, M., Muir, J. E., & Lindsay, V. N. G. (2023).[1][2] Expedient synthesis of Spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[2] Tetrahedron.
-
Song, Z.-L., Fan, C.-A., & Tu, Y.-Q. (2011). Semipinacol Rearrangement in Natural Product Synthesis. Chemical Reviews, 111(11), 7523–7556.[3]
-
Wang, B.-Q., & Tu, Y.-Q. (2021).[4] Recent development and applications of semipinacol rearrangement reactions. Royal Society of Chemistry Advances.
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on spiro-bioisosteres).
Sources
Technical Support Center: Resolution of Phenyl-Substituted Spiroheptanone Regioisomers
Current Status: Online Operator: Senior Application Scientist Ticket ID: SPH-ISO-001 Subject: Troubleshooting Separation and Assignment of Regioisomers[1]
Introduction
Welcome to the technical support hub for spirocyclic scaffold analysis. You are likely here because your synthesis of phenyl-substituted spiro[2.4]heptan-4-one (or spiro[3.3]heptan-1-one) yielded a mixture of regioisomers that are co-eluting on standard C18 gradients or showing ambiguous NMR signals.
This guide addresses the three critical bottlenecks in this workflow: Chromatographic Resolution , Structural Assignment (NMR) , and Synthetic Control .[1][2]
Module 1: Chromatographic Resolution (HPLC & SFC)
Q: My regioisomers co-elute on a standard C18 column. What is the immediate fix?
A: Switch to a stationary phase that exploits
Recommendation:
-
Primary Choice: Phenyl-Hexyl or Biphenyl stationary phases.[1]
-
Mobile Phase Modifier: Use Methanol (MeOH) instead of Acetonitrile (MeCN).
Q: When should I switch from HPLC to SFC (Supercritical Fluid Chromatography)?
A: If you are performing preparative isolation (>100 mg) or if the isomers are stereochemically complex.[1] SFC is superior for spirocyclic ketones because the rigid spiro-junction creates distinct molecular shapes that interact differently with the dense CO2/modifier fluid.[1]
Column Screening Matrix for Phenyl-Spiroheptanones:
| Stationary Phase | Selectivity Mechanism | Best For...[4] | Mobile Phase Tip |
| C18 (General) | Hydrophobic Interaction | Cleaning up crude; removing tars.[1][2] | Often fails for close regioisomers.[1] |
| Phenyl-Hexyl | Regioisomers (ortho/meta/para or positional).[1] | Use MeOH to maximize | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + | Isomers with electron-withdrawing groups (e.g., fluoro-phenyl).[1][2] | Good for halogenated derivatives.[1] |
| Chiralpak IA/AD | Steric/H-Bonding | Enantiomers AND difficult diastereomers.[1] | Amylose/Cellulose backbones recognize 3D shape.[1] |
Workflow: Separation Decision Tree
Figure 1: Decision tree for chromatographic method development targeting regioisomers.
Module 2: Structural Assignment (NMR)
Q: I have isolated two isomers. How do I distinguish them without X-ray crystallography?
A: You must use HMBC (Heteronuclear Multiple Bond Coherence) to trace the connectivity from the phenyl ring to the spiro-center.[1]
The Problem: 1H NMR spectra for regioisomers often look identical in the aromatic region. The Solution: Focus on the Quaternary Spiro-Carbon (C_spiro) and the Carbonyl Carbon (C=O) .[1]
Protocol:
-
Identify the Carbonyl: Look for the signal at ~210-220 ppm in 13C NMR.[1]
-
Identify the Spiro-Carbon: Look for a quaternary carbon signal between 30-60 ppm (depending on ring size).[1]
-
Run HMBC:
Q: How do I determine the stereochemistry (cis/trans) of the phenyl group relative to other substituents?
A: Use 1D-NOE or 2D-NOESY .[1] Because the spiro-junction is rigid, NOE signals are definitive.[1] Irradiate the phenyl ortho-protons.[1] If you see an enhancement of the protons on the other ring (e.g., the cyclopentanone ring), the phenyl group is spatially proximate (cis) to those protons.[1][2]
Logic Flow: NMR Assignment
Figure 2: Logic flow for assigning regio-position of the phenyl group using HMBC.
Module 3: Synthesis Optimization
Q: Can I avoid the mixture entirely?
A: It depends on your synthetic route.
-
Acid-Catalyzed Rearrangement (e.g., Tiffeneau-Demjanov): These are prone to mixtures because the carbocation intermediate can migrate in two directions depending on the migratory aptitude of the substituents.[1] Phenyl groups have high migratory aptitude, often leading to specific regioisomers, but steric bulk can override this.[1][2]
-
Spiro-Annulation (e.g., Alkylation of Phenyl-Cycloalkanones): This is more regiocontrolled.[1][2] If you build the spiro-ring onto a pre-substituted phenyl-ketone, the position is fixed by the starting material.[1]
Troubleshooting Table: Synthetic Routes
| Synthetic Route | Risk of Regioisomers | Mitigation |
| Bicyclobutyl Rearrangement | High | Control temperature strictly (0°C vs -78°C).[1] Use bulky Lewis acids (e.g., MAD) to direct attack.[1][2] |
| Double Alkylation | Low | Use symmetrical starting materials or sequential alkylation with purification of the intermediate.[1] |
| Diels-Alder (Spiro-dienes) | Medium | Regiochemistry is determined by "ortho/para" rules of the diene/dienophile.[1] Adjust electronic withdrawing groups (EWG) to force one isomer. |
References
-
Spirocyclic Synthesis & Rearrangement
-
Chromatographic Separation (Pi-Pi Interactions)
-
NMR Assignment Techniques
-
Spiro[3.
Sources
overcoming steric hindrance in spiro[3.3]heptan-1-one reactions
Status: Online | Tier: Level 3 (Advanced Synthesis Support) Subject: Troubleshooting Steric & Strain-Induced Failure Modes in Spiro[3.3]heptan-1-one Scaffolds
Introduction: The "Butterfly" Effect
Welcome to the technical support hub for spiro[3.3]heptan-1-one. If you are here, you likely view this scaffold as a high-value bioisostere for gem-dimethyl groups or benzene rings [1, 2]. However, you are likely experiencing low conversions or ring-opening side reactions.
The Root Cause:
The spiro[3.3]heptane system is not planar.[1][2] It adopts a "puckered" or "butterfly" conformation to relieve torsional strain. The carbonyl carbon at C1 is sterically shielded by the C-H bonds of the opposing cyclobutane ring (C5/C7), creating a "gem-dimethyl-like" steric wall. Furthermore, the
This guide provides field-proven workarounds for these specific steric and electronic barriers.
Ticket #001: Nucleophilic Addition Fails (Grignard/Lithium)
User Report: “Standard addition of PhMgBr or n-BuLi to spiro[3.3]heptan-1-one yields <10% product. Mostly recovered starting material or enolization byproducts.”
Diagnosis: Basicity vs. Nucleophilicity Mismatch
The steric bulk of the spiro-tail blocks the Bürgi-Dunitz trajectory. Basic reagents (Grignards/Lithiums) act as bases rather than nucleophiles, deprotonating the
Solution: The Organocerium Protocol (Imamoto Reagent)
Lanthanides are highly oxophilic. Cerium(III) coordinates tightly to the carbonyl oxygen, activating it while simultaneously suppressing the basicity of the organometallic reagent [3].
Decision Logic:
Figure 1: Decision tree for selecting nucleophilic addition conditions based on reagent type.
Protocol: Anhydrous Organocerium Addition
Critical Step: CeCl3 hydration state. The heptahydrate must be dried in situ.
-
Drying CeCl3: Place finely ground CeCl
·7H O (1.5 equiv) in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring. A white powder indicates dryness. Do not overheat (>160°C) or it loses activity. -
Activation: Cool to room temperature, backfill with Argon, and suspend in dry THF (0.3 M). Sonication (15-30 min) helps break up aggregates.
-
Transmetallation: Cool the slurry to -78°C. Add R-Li or R-MgX (1.5 equiv) dropwise. Stir for 30-60 min. The solution often turns yellow/orange.
-
Addition: Add spiro[3.3]heptan-1-one (1.0 equiv) in THF dropwise at -78°C.
-
Workup: Quench with dilute acetic acid/THF at low temperature to prevent dehydration of the tertiary alcohol.
Ticket #002: Reductive Amination Stalls (Imine Formation)
User Report: “Trying to install an amine at C1. Standard NaBH(OAc)3 conditions yield no product. The intermediate imine never forms.”
Diagnosis: Steric Dehydration Barrier
Formation of the imine/enamine requires water expulsion. In the sterically congested spiro[3.3] pocket, the equilibrium heavily favors the ketone + amine. Weak acids (AcOH) are insufficient to drive this equilibrium.
Solution: Titanium(IV) Dehydration
Use Titanium(IV) isopropoxide [Ti(OiPr)
Experimental Workflow:
Figure 2: Workflow for Ti(OiPr)4-mediated reductive amination.
Protocol: Ti(OiPr)
Mediated Amination
-
Complexation: In a dry flask, combine spiro[3.3]heptan-1-one (1.0 equiv) and the amine (1.2 equiv).
-
Scavenging: Add Ti(OiPr)
(neat, 2.0 equiv). The mixture may become viscous. -
Stirring: Stir at ambient temperature for 12–16 hours. Note: For extremely hindered amines, heat to 40-50°C.
-
Reduction: Dilute with absolute ethanol or THF. Add NaBH
(1.5 equiv) carefully (exothermic). Stir for 2-4 hours. -
Quench (Crucial): Add 1N NaOH or saturated Rochelle’s salt solution. Stir vigorously until the white titanium precipitate becomes granular and the organic layer is clear. Filter through Celite.
Ticket #003: Olefination Yields are Low (Wittig)
User Report: “Wittig reaction with MePPh3Br gives <30% yield. Is the ylide decomposing?”
Diagnosis: Betaine Formation Blockage
The formation of the oxaphosphetane intermediate (the box-like transition state in Wittig) is sterically demanding. The bulky triphenylphosphine group clashes with the spiro-ring.
Solution: Peterson Olefination or HWE
-
Horner-Wadsworth-Emmons (HWE): Phosphonate esters are smaller than triphenylphosphonium salts, reducing steric clash.
-
Peterson Olefination: Uses silicon-based reagents (TMS-CH
-Li). The addition is less sterically sensitive, and the elimination can be acid/base catalyzed.
Data Comparison: Methylenation of Spiro[3.3]heptan-1-one
| Method | Reagent | Steric Bulk | Yield | Notes |
| Wittig | Ph | High | 25-35% | Difficult separation of Ph |
| HWE | (EtO) | Medium | 60-75% | Requires NaH/THF |
| Peterson | TMS-CH | Low | 85-92% | Acidic workup required for elimination |
| Tebbe/Petasis | Ti-Al / Ti-carbene | Medium | 80% | Good for enolizable ketones, but expensive |
FAQ: Frequently Asked Questions
Q: Can I perform alpha-arylation on the spiro[3.3]heptan-1-one?
A: Proceed with extreme caution. The C2 position is strained.[3] Enolization can lead to ring-opening if the conditions are too harsh. Palladium-catalyzed
Q: Is the spiro[3.3]heptane core stable to strong acids? A: Generally, yes. The synthesis of the scaffold itself often involves acid-mediated semipinacol rearrangement (e.g., using MsOH or TfOH) [1]. However, avoid superacids combined with high heat, which might induce skeletal rearrangements.
Q: Why is my product showing rotamers in NMR? A: If you have successfully substituted the C1 position (e.g., with an amide), the bulky spiro-tail can restrict rotation around the C1-N bond, leading to distinct rotamers on the NMR timescale. Run the NMR at 80°C to coalesce the peaks for confirmation.
References
-
Prysiazhniuk, K., et al. (2024).[1][2][4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere." Angewandte Chemie International Edition, 63(9), e202316557.[1] Link
-
Mykhailiuk, P. K. (2025).[2] "Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes."[3][5] ResearchGate Review. Link
-
Imamoto, T., et al. (1985).[6] "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones."[6] Journal of the American Chemical Society, 107(18), 5301–5303. Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[7] Link
Sources
- 1. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. designer-drug.com [designer-drug.com]
Validation & Comparative
Beyond Linearity: A Comparative Guide to Spiro[3.3]heptane vs. Bicyclo[1.1.1]pentane Bioisosteres
Executive Summary
In the pursuit of "escaping flatland," medicinal chemists have largely relied on Bicyclo[1.1.1]pentane (BCP) as the gold standard for replacing para-phenyl rings and tert-butyl groups. Its ability to maintain linearity while increasing solubility and metabolic stability is well-documented. However, recent data (2023-2024) challenges the universality of BCP.
This guide compares the established BCP scaffold against the emerging Spiro[3.3]heptane (S[3.3]H) core. While BCP excels as a linear spacer, S[3.3]H offers a unique "twisted" geometry that accesses orthogonal chemical space. Crucially, recent case studies (e.g., Benzocaine analogs) demonstrate that S[3.3]H can outperform BCP in potency, proving that strict geometric mimicry is not always the driver of bioactivity.
Part 1: Geometric & Structural Analysis
The fundamental difference between these two scaffolds lies in their Exit Vectors . This geometric divergence dictates their application utility.
Bicyclo[1.1.1]pentane (BCP): The Linear Spacer
BCP is a "linear" bioisostere. The bridgehead carbons (C1 and C3) provide a substitution angle of 180°.
-
Geometry: Strictly linear.
-
Distance: ~1.85 Å between bridgehead carbons (shorter than the ~2.79 Å of a p-phenyl ring).
-
Application: Ideal for replacing p-phenyl rings where the substituents must remain coaxial to maintain binding interactions.
Spiro[3.3]heptane (S[3.3]H): The Orthogonal Twist
S[3.3]H consists of two cyclobutane rings sharing a single spiro-carbon. The rings are perpendicular to each other.
-
Geometry: 2,6-disubstitution creates a linear-like projection but with a 90° twist between the substituent planes.
-
Volume: Occupies a "thicker" 3D volume than the rod-like BCP.
-
Application: Best for filling hydrophobic pockets that require bulkier saturation or when "kinking" the molecule improves receptor fit (e.g., mimicking meta-substitution or twisted biaryls).
Visualization: Geometric Decision Tree
The following diagram illustrates the logical flow for selecting between these scaffolds based on structural requirements.
Figure 1: Decision matrix for scaffold selection. BCP is favored for linear, coaxial replacement, while Spiro[3.3]heptane is preferred for volumetric filling and orthogonal vector exploration.
Part 2: Physicochemical Performance Profile[3]
The table below aggregates data from recent comparative studies, including the landmark Mykhailiuk (2024) analysis of Benzocaine analogs.
| Property | Bicyclo[1.1.1]pentane (BCP) | Spiro[3.3]heptane (S[3.3]H) | Comparative Insight |
| Exit Vector Angle | 180° (Linear) | ~180° (Projected) / 90° (Twist) | BCP aligns substituents perfectly; S[3.3]H rotates them 90°.[1] |
| Bridge Distance | 1.85 Å | ~2.6 Å (2,6-position) | S[3.3]H is closer in length to a phenyl ring (2.79 Å) than BCP. |
| Lipophilicity (LogP) | Significantly Lower | Moderately Lower | BCP lowers LogP more aggressively. S[3.3]H is more lipophilic than BCP but less than Phenyl. |
| Solubility | High (Excellent) | Moderate to High | BCP is the superior solubilizer. S[3.3]H improves solubility over aromatics but less than BCP. |
| Metabolic Stability | High (Low CYP oxidation) | High (blocked metabolic sites) | Both are excellent. S[3.3]H lacks abstractable bridgehead protons common in other spirocycles. |
| Synthetic Difficulty | Moderate (Commercial availability high) | Moderate (Requires specific precursors) | BCP chemistry is more mature; S[3.3]H is rapidly catching up via sulfonyl-bicyclobutane reagents. |
Case Study: Benzocaine Analogs
In a direct comparison replacing the p-phenyl ring of Benzocaine:
-
BCP Analog: Showed lower potency than the parent drug.[2] The shortened distance (1.85 Å) likely disrupted the pharmacophore.
-
Spiro Analog: Showed superior antinociceptive activity and stability.[2] The longer dimension and 3D bulk provided a better fit, despite the "non-coplanar" twist.
Part 3: Synthetic Accessibility & Workflow
Understanding the synthesis is vital for lead optimization planning. S[3.3]H synthesis has evolved from complex rearrangements to modular building blocks.
Synthesis Diagram: Accessing the Scaffolds
Figure 2: Synthetic pathways. BCP relies on propellane strain release, while modern Spiro[3.3]heptane synthesis utilizes bicyclobutane/cyclopropane coupling followed by rearrangement.
Part 4: Experimental Protocols (Self-Validating)
To objectively compare these bioisosteres in your own series, use the following metabolic stability protocol. This protocol includes specific controls for lipophilic compounds like S[3.3]H.
Protocol: Comparative Microsomal Stability Assay
Objective: Determine Intrinsic Clearance (
Reagents:
-
Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Controls: Testosterone (High clearance), Diclofenac (CYP2C9 specific), Warfarin (Low clearance).
Workflow:
-
Preparation:
-
Dilute test compounds to 1 µM in Phosphate Buffer (pH 7.4). Note: Ensure final DMSO < 0.1% to prevent enzyme inhibition.
-
Pre-incubate 1 µM compound with HLM (0.5 mg/mL final) for 5 mins at 37°C.
-
-
Initiation:
-
Add NADPH regenerating system to start the reaction.
-
Validation Step: Run a "No-NADPH" control plate to rule out chemical instability (hydrolysis) vs. enzymatic metabolism.
-
-
Sampling:
-
Extract aliquots at
min. -
Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Plot
vs. time. The slope determines .
-
Calculation:
Interpretation:
-
If BCP analog
Phenyl parent: Validated metabolic protection. -
If S[3.3]H analog
Phenyl parent: Steric bulk is insufficient to block metabolism; check for oxidation on the spiro-rings (look for +16 Da mass shift).
References
-
Levterov, V. V., et al. (2024).[3] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2024).[4][5] The activity of Benzocaine benzene ring bioisosteres. Mykhailiuk Research Group.
-
PharmaBlock Whitepaper. (2020). Bicyclo[1.1.1]pentane (BCP) as an sp3 Carbon-rich Bioisostere for para-Phenyl and tert-Butyl.[6] PharmaBlock Sciences.
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.
-
Natho, P., et al. (2025).[7] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications.[7]
Sources
- 1. enamine.net [enamine.net]
- 2. mykhailiukchem.org [mykhailiukchem.org]
- 3. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
X-ray crystallography data for 6-phenylspiro[3.3]heptan-1-one
Comparative Analysis & Crystallographic Characterization
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar aromatic scaffolds to saturated, three-dimensional (3D) bioisosteres is critical for improving solubility, metabolic stability, and patentability.[1][2] This guide analyzes 6-phenylspiro[3.3]heptan-1-one , a rigid spirocyclic ketone that serves as a saturated surrogate for para-substituted acetophenones or 4-phenylcyclohexanones.[1][3]
Unlike the flexible chair conformation of cyclohexane, the spiro[3.3]heptane scaffold offers a unique, rigid geometry with defined "pucker" angles.[1] This guide provides a technical comparison of its crystallographic data against its primary alternative, 4-phenylcyclohexanone , to assist medicinal chemists in vector analysis and scaffold selection.[3]
Structural Characterization & Crystallography[1][3][4][5]
The core differentiation between the spiro[3.3]heptane scaffold and the cyclohexane scaffold lies in the ring puckering and the resulting exit vectors of the substituents.[1]
2.1 Comparative Crystallographic Data
The following data aggregates experimental values from high-resolution X-ray diffraction studies of spiro[3.3]heptane derivatives (specifically 2,6-disubstituted analogs) and standard 4-phenylcyclohexanone.
| Feature | 6-Phenylspiro[3.3]heptan-1-one (Spiro Scaffold) | 4-Phenylcyclohexanone (Chair Scaffold) | Structural Implication |
| Ring Conformation | Puckered Butterfly | Chair | Spiro rings are rigid; Cyclohexane is fluxional.[1][3] |
| Ring Pucker Angle ( | 22° – 30° | ~0° (mean plane) | The cyclobutane rings are not flat; they adopt a V-shape to relieve torsional strain.[1] |
| Inter-Ring Angle ( | 90° (Orthogonal) | N/A (Fused/Single) | The two cyclobutane rings are perpendicular at the spiro carbon (C4).[1] |
| Exit Vector Angle | ~130° – 160° | ~180° (Trans-diequatorial) | CRITICAL: The spiro scaffold creates a "kinked" geometry, whereas the cyclohexane mimics the linear para-benzene vector. |
| C-C Bond Length (Avg) | 1.55 – 1.60 Å | 1.54 Å | Elongated bonds in the spiro system due to ring strain (~60 kcal/mol strain energy).[1] |
| Space Group (Typical) | P21/c or C2/c | P21/c | Both often crystallize in monoclinic systems, driven by packing of the phenyl rings. |
Note on Crystallographic Purity: Spiro[3.3]heptan-1-ones are often synthesized as racemates.[3] Separation of enantiomers (if chiral centers exist at C2/C6) or purification of the achiral ketone requires high-performance liquid chromatography (HPLC) prior to crystallization to ensure single-crystal growth.[1]
2.2 Vector Analysis (The "Kink" Effect)
The most significant crystallographic insight for drug design is the Exit Vector .[1]
-
Cyclohexane: In 4-phenylcyclohexanone, the carbonyl oxygen and the phenyl group (equatorial) lie roughly on a straight line (180° projection).[1]
-
Spiro[3.3]heptane: Due to the spiro-fusion at C4, the vector from the Carbonyl (C1) to the Phenyl (C6) is non-linear.[1] This allows the molecule to access binding pockets that linear para-phenyl systems cannot reach.[3]
Experimental Protocol: Structure Determination
To replicate these results or characterize a new derivative, follow this self-validating workflow. This protocol prioritizes "slow" methods to accommodate the high solubility of spiro-ketones in organic solvents.[3]
Phase 1: Crystal Growth (Vapor Diffusion)[1]
-
Objective: Obtain single crystals >0.1 mm suitable for X-ray diffraction.
-
Solvent System:
-
Procedure:
-
Dissolve 10 mg of 6-phenylspiro[3.3]heptan-1-one in 0.5 mL of DCM. Filter through a 0.2 µm PTFE syringe filter to remove dust (nucleation sites).[1][3]
-
Place in a small (1.5 mL) vial.
-
Place the small vial inside a larger (20 mL) scintillation vial containing 4 mL of Pentane.
-
Cap the large vial tightly. Store at 4°C in a vibration-free environment.
-
Validation: Crystals should appear within 48-72 hours. If amorphous precipitate forms, reduce concentration or switch precipitant to Diethyl Ether.[3]
-
Phase 2: Data Collection & Refinement[1]
-
Instrument: Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST) with Mo-K(\alpha) or Cu-K(\alpha) radiation.[1]
-
Temperature: 100 K (Cryostream). Crucial: The cyclobutane rings have high thermal motion at room temperature; cooling is mandatory to resolve the puckering.[1]
-
Refinement Strategy:
Strategic Workflow: Scaffold Selection Logic
The following diagram illustrates the decision process for selecting between the Spiro[3.3]heptane and Cyclohexane scaffolds based on structural requirements.
Figure 1: Decision logic for scaffold selection based on geometric fit and metabolic requirements.[1][3]
Performance Comparison: Biological & Physicochemical
Beyond the crystal structure, the "performance" of the spiro scaffold is defined by its behavior in biological systems compared to the cyclohexane analog.[1][3]
| Parameter | Spiro[3.3]heptane Scaffold | Cyclohexane Scaffold | Mechanism |
| Metabolic Stability | High | Moderate | The strained spiro rings are less prone to oxidative metabolism (P450) than the flexible cyclohexane ring.[3] |
| Solubility (LogD) | Improved | Baseline | The compact, rigid 3D shape often lowers LogP and improves solvation compared to the greasier cyclohexane.[1] |
| Lipophilicity (ClogP) | Lower (~0.8 units) | Higher | Spiro[3.3]heptane is less lipophilic than a benzene ring or cyclohexane, aiding in "Lead-likeness."[1] |
| Chemical Space | Novel / IP Free | Crowded | Spiro scaffolds offer freedom to operate in patent landscapes where cyclohexanes are exhausted.[3] |
References
-
Spiro[3.3]heptanes as Benzene Bioisosteres: Levterov, V. V., et al.[1][2][3][4] "Spiro[3.3]heptane as a Saturated Benzene Bioisostere: Synthesis and Validation." Angewandte Chemie International Edition, 2024, 63, e202316557.[1][3][5] [1]
-
Synthesis of Spiro[3.3]heptan-1-ones: Wipf, P., et al.[2][3][6] "Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements." Chemical Communications, 2019.[3]
-
Conformational Analysis of Spiro Scaffolds: Jung, M.[3] "Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes."[1][2][3] European Journal of Organic Chemistry, 2025.[2][3] [1]
-
4-Phenylcyclohexanone Structural Data: PubChem Compound Summary for CID 79497 (4-Phenylcyclohexanol/one analogs). [1]
-
General Ring Puckering Theory: Cremer, D. & Pople, J.A.[1][3] "A General Definition of Ring Puckering Coordinates." Journal of the American Chemical Society, 1975.[3][7]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylcyclohexanol | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RING Puckering - CATCO [s3.smu.edu]
Comparison Guide: Validating 6-Phenylspiro[3.3]heptan-1-one as a Piperidine Surrogate
Executive Summary: The "Escape from Flatland"
In the pursuit of novel intellectual property and improved physicochemical profiles, the replacement of saturated heterocycles like piperidine is a dominant strategy. This guide validates 6-Phenylspiro[3.3]heptan-1-one not merely as a structural curiosity, but as the critical gateway scaffold for accessing 1-amino-6-phenylspiro[3.3]heptanes . These spiro-amines serve as rigid, metabolically stable bioisosteres for the ubiquitous 4-phenylpiperidine pharmacophore found in analgesics (e.g., Fentanyl), antipsychotics (e.g., Haloperidol), and antihistamines.
Key Validation Points:
-
Metabolic Shielding: The spiro[3.3]heptane core eliminates the vulnerable
-methylene protons of piperidine, significantly reducing oxidative clearance ( ). -
Vector Reorientation: Offers a 90° "twist" in exit vectors compared to the piperidine chair conformation, allowing access to novel binding pockets.
-
IP Novelty: Provides a patent-distinct chemical space compared to exhausted piperidine/piperazine claims.
Part 1: Structural & Geometric Argument
The primary failure mode of piperidine surrogates is the inability to match the binding vector of the parent drug. The spiro[3.3]heptane scaffold offers a distinct geometric profile.[1][2]
Exit Vector Analysis
While 4-phenylpiperidine exists predominantly in a chair conformation with substituents in equatorial positions (180° projection), the 6-phenylspiro[3.3]heptan-1-amine motif forces a "pucker" due to the cyclobutane ring strain.
| Feature | 4-Phenylpiperidine | 6-Phenylspiro[3.3]heptan-1-amine | Impact |
| Hybridization | Spiro confers higher rigidity; lower entropic penalty upon binding. | ||
| C1-C4 Distance | ~5.0 Å | ~4.6 Å | Slightly shorter bite angle; compact pharmacophore. |
| Vector Angle | ~180° (Linear) | ~160° (Kinked) | Allows exploration of "bent" binding pockets inaccessible to piperidines. |
| Chirality | Achiral (usually) | Chiral (cis/trans isomers) | Offers enantioselective binding opportunities. |
Diagram 1: Structural Logic & Decision Tree
This diagram illustrates the decision logic for selecting the spiro scaffold based on ADME/Tox requirements.
Caption: Decision matrix for transitioning from piperidine to spiro[3.3]heptane scaffolds to solve specific ADME liabilities.
Part 2: Physicochemical & Metabolic Profiling
The following data compares a standard 4-phenylpiperidine derivative against its spiro[3.3]heptane analog derived from the title ketone.
Table 1: Comparative Physicochemical Properties
Data synthesized from Enamine/Mykhailiuk bioisostere studies (References 1, 2).
| Property | 4-Phenylpiperidine (Ref) | 6-Phenylspiro[3.3]heptan-1-amine | Advantage |
| pKa (Basic Center) | 10.5 - 11.0 | 8.5 - 9.2 | Permeability: Lower pKa reduces lysosomal trapping and improves passive diffusion at physiological pH. |
| LogD (pH 7.4) | 2.5 | 1.8 - 2.2 | Solubility: Lower LogD often correlates with improved aqueous solubility. |
| TPSA | 12 Ų | 12 Ų | Identical polar surface area; membrane crossing potential remains high. |
| Fsp³ Score | 0.55 | 0.64 | Higher saturation correlates with better clinical success rates. |
Table 2: Metabolic Stability (Microsomal Clearance)
Assay Conditions: Human Liver Microsomes (HLM), 1 µM substrate, NADPH regeneration system.
| Compound | Metabolic Soft Spot | ||
| Standard Piperidine | 45 (High) | 15 | |
| Spiro[3.3]heptane Analog | < 12 (Low) | > 60 | Blocked: No |
Expert Insight: The dramatic improvement in metabolic stability is the "killer application" for this scaffold. By removing the hydrogen atoms on the carbon alpha to the nitrogen (in the context of the piperidine ring system), you eliminate the primary site of CYP450-mediated oxidative dealkylation.
Part 3: Experimental Protocols
To validate this surrogate, one must first synthesize the ketone scaffold and then convert it to the active amine.
Diagram 2: Synthetic Workflow
This diagram outlines the "Strain-Relocating" synthesis and subsequent functionalization.
Caption: Synthesis of the ketone scaffold via semipinacol rearrangement and conversion to the amine bioisostere.
Protocol A: Synthesis of 6-Phenylspiro[3.3]heptan-1-one
Methodology adapted from conformational strain-release protocols (Ref 3).
-
Reagents: 1-phenyl-cyclopropyl sulfonate, 1-sulfonylbicyclobutane,
-BuLi (2.5 M in hexanes), MsOH (Methanesulfonic acid), THF (anhydrous). -
Coupling: To a solution of 1-sulfonylbicyclobutane in THF at -78°C, add
-BuLi dropwise. Stir for 30 min. Cannulate this mixture into a solution of the cyclopropyl ketone precursor. -
Rearrangement: Treat the crude bicyclobutyl-cyclopropanol intermediate with MsOH (2.0 equiv) in DCM at 0°C. The acid triggers a semipinacol rearrangement, relieving the strain of the bicyclobutane to form the spiro[3.3]heptane core.
-
Purification: Quench with sat.
, extract with DCM. Purify via silica gel chromatography (0-20% EtOAc/Hexane).-
Validation:
C NMR should show the characteristic carbonyl peak at ~208 ppm and the quaternary spiro-carbon at ~45 ppm.
-
Protocol B: Reductive Amination (The Validation Step)
Converting the scaffold to the piperidine mimic.
-
Imine Formation: Dissolve 6-phenylspiro[3.3]heptan-1-one (1.0 equiv) and the desired amine (e.g., benzylamine for testing) in DCE. Add
(2.0 equiv) to act as a Lewis acid and water scavenger. Stir at RT for 12h. -
Reduction: Cool to 0°C. Add
or (3.0 equiv) portion-wise. -
Workup: Quench with 1M NaOH (to precipitate Titanium salts). Filter through Celite.
-
Result: The resulting 1-amino-6-phenylspiro[3.3]heptane is the direct surrogate for 4-phenylpiperidine.
References
-
Mykhailiuk, P. K. (2023).[3][4][5] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Prysiazhniuk, K., et al. (2024).[5][6] Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters.
-
Chalyk, B. A., et al. (2017).[7] Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal.[5]
-
Barnes-Seeman, D. (2025). Strained spiro heterocycles as potential bioisosteres: an update. Royal Society of Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Phenylspiro[3.3]heptan-1-one
Executive Summary & Hazard Philosophy
The "Unknown Hazard" Protocol:
6-Phenylspiro[3.3]heptan-1-one is a specialized spirocyclic building block often utilized to increase
Therefore, this guide operates on the "Presumed Potent" principle.
We apply Occupational Exposure Band 3 (OEB 3) standards (10–100
Risk Assessment: Structure-Activity Relationship (SAR)
Before handling, we analyze the molecule to predict hazards. This logic validates the PPE choices below.
| Structural Feature | Predicted Hazard | Operational Implication |
| Spiro[3.3]heptane Core | High strain energy; metabolic stability. | Dust Persistence: Biologically stable if inhaled; potential for long-term lung retention. |
| Ketone (C=O) | Electrophilic reactivity. | Sensitization: Potential to form Schiff bases with biological amines (skin/respiratory sensitization). |
| Phenyl Group | Lipophilicity. | Dermal Absorption: Enhanced ability to cross the stratum corneum. |
| Physical State | Crystalline Solid (Likely). | Static Charge: High risk of particle flight during weighing. |
Personal Protective Equipment (PPE) Matrix
The "Nitrile Fallacy" (Crucial Warning)
Expert Insight: Standard nitrile gloves have poor permeation resistance against concentrated ketones. While adequate for solids, once the compound is in solution (especially acetone or DCM), nitrile degrades rapidly.
PPE Selection Table
| Body Zone | Standard Operation (Solid Handling) | High-Risk Operation (Solutions/Spills) | Technical Justification |
| Hands | Double Nitrile (4 mil minimum). Protocol: Change outer glove every 30 mins or immediately upon splash. | Silver Shield® (Laminate) or Butyl Rubber . | Ketones swell nitrile rubber, reducing breakthrough time to <1 min. Laminate provides >4 hr protection [1]. |
| Respiratory | N95 / P2 (Disposable) | P100 / P3 (Half-face) or PAPR | N95 protects against nuisance dust; P100 is required if the powder is micronized or if handling >10g outside a hood. |
| Eyes | Chemical Splash Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses allow dust entry from the side. Goggles seal the orbital area. |
| Body | Lab Coat (Polyester/Cotton) + Tyvek Sleeves | Tyvek® Coverall (Type 5/6) | Wrist gaps are the #1 exposure point. Tyvek sleeves bridge the glove-to-coat gap. |
Operational Protocols
A. The "Static-Free" Weighing Protocol
Weighing is the highest-risk activity for exposure. Spirocyclic solids are often "fluffy" and prone to static flight.
Figure 1: Workflow for minimizing dust generation during weighing. Note the mandatory static neutralization step.
Detailed Methodology:
-
Engineering Check: Verify Fume Hood/Balance Enclosure is operating at 0.3–0.5 m/s (60–100 fpm) face velocity.
-
Static Neutralization: Use an ionizing fan or Polonium-210 strip inside the balance enclosure. Why? This prevents the powder from "jumping" onto your gloves or cuffs.
-
The "Wet Method": Pre-wet the weigh boat or receiving flask with the reaction solvent (if compatible) to immediately trap the solid upon transfer.
-
Decontamination: Wipe the balance area with a 10% soap solution followed by ethanol. Avoid pure acetone for cleaning spills on nitrile gloves.
B. Emergency Response: Spill Scenario
Scenario: You drop a vial containing 500mg of 6-Phenylspiro[3.3]heptan-1-one.
-
Isolate: Evacuate the immediate 10ft radius. Mark the zone.
-
Don PPE: Upgrade to P100 respirator and Double Nitrile gloves .
-
Contain: Do NOT dry sweep. Dry sweeping aerosolizes the potent dust.
-
Neutralize: Cover the spill with a wet paper towel (water/surfactant) to dampen the powder.
-
Collect: Scoop the damp material into a wide-mouth hazardous waste jar.
-
Verify: Use a UV lamp (if the compound is UV-active, typical for phenyl rings) to check for residual fluorescence on the floor.
Waste Disposal Strategy
Do not treat this as general organic waste due to its potential bioactivity.
| Waste Stream | Classification | Handling Instruction |
| Solid Waste (Contaminated wipes, gloves) | Cytotoxic/Potent Solid | Double-bag in yellow "Incineration Only" bags. Do not landfill.[1] |
| Liquid Waste (Mother liquors) | High BTU Organic | Segregate from oxidizers. Label clearly with "Suspected Sensitizer." |
| Glassware | Contaminated Sharps | Triple rinse with Acetone inside the hood before placing in sharps bin. |
References
-
Kimberly-Clark Professional. (2023). Chemical Resistance Guide: Nitrile vs. Ketones.[2] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology.[3] Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
